Dibutylone
Description
Structure
3D Structure
Properties
CAS No. |
802286-83-5 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-one |
InChI |
InChI=1S/C13H17NO3/c1-4-10(14(2)3)13(15)9-5-6-11-12(7-9)17-8-16-11/h5-7,10H,4,8H2,1-3H3 |
InChI Key |
USEBIPUIVPERGC-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C |
Other CAS No. |
802286-83-5 |
sequence |
X |
Synonyms |
k-DMBDB dibutylone |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Dibutylone (bk-DMBDB): Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutylone (bk-DMBDB), a synthetic cathinone, has emerged as a significant psychoactive substance. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. This compound acts as a potent stimulant, primarily interacting with monoamine transporters. This document summarizes key quantitative data, details experimental methodologies for its analysis, and visualizes its metabolic and signaling pathways to support research and drug development efforts.
Chemical Identity and Physicochemical Properties
This compound, systematically named 1-(benzo[d][1][2]dioxol-5-yl)-2-(dimethylamino)butan-1-one, is a member of the phenethylamine, amphetamine, and cathinone chemical classes.[1] Its structure is closely related to other synthetic cathinones like butylone and pentylone.[1][2]
Chemical Structure
The chemical structure of this compound is characterized by a β-keto group, a dimethylamino moiety, and a methylenedioxy-substituted phenyl ring.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Systematic IUPAC Name | 1-(benzo[d][2]dioxol-5-yl)-2-(dimethylamino)butan-1-one | [1][3] |
| Other Names | bk-DMBDB, bk-MMBDB, Methylbutylone | [1][4] |
| CAS Number | 802286-83-5 (base), 17763-12-1 (HCl salt) | [1] |
| Chemical Formula | C₁₃H₁₇NO₃ | |
| Molar Mass | 235.283 g/mol (base), 271.7 g/mol (HCl salt) | [1][4] |
| Appearance | White Powder (HCl salt) | |
| Melting Point (°C) | 208.8 (HCl salt) | [5] |
| Solubility | Soluble in methanol | [6] |
Pharmacology and Mechanism of Action
This compound functions as a stimulant by interacting with monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.
Monoamine Transporter Interactions
In vitro studies using rat brain synaptosomes have demonstrated that this compound is a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][7] Notably, its effects at DAT are approximately 10-fold more potent than at NET.[1] In contrast, this compound exhibits negligible activity at the serotonin transporter (SERT).[1][7] This pharmacological profile suggests that the stimulant effects of this compound are primarily mediated by increasing synaptic concentrations of dopamine and norepinephrine.
The inhibitory concentrations (IC₅₀) of this compound at the monoamine transporters are summarized in Table 2.
| Transporter | IC₅₀ (nM) | Reference(s) |
| Dopamine Transporter (DAT) | ~120 | [1] |
| Norepinephrine Transporter (NET) | >1000 | [1] |
| Serotonin Transporter (SERT) | >10000 | [1] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound at the presynaptic terminal.
Metabolism
The metabolism of this compound has been investigated through in vitro studies with human liver microsomes (HLM) and analysis of authentic biological specimens. The primary metabolic pathways include N-demethylation and hydrogenation of the beta-keto group.
A significant metabolite of this compound is butylone, formed through N-demethylation.[7] However, the most prominent metabolite found in human specimens is the product of the hydrogenation of the beta-ketone, 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-ol.[7][8] This hydrogenated metabolite is considered a unique biomarker for this compound ingestion, as butylone can also be co-ingested or be a synthesis impurity.[7]
The following diagram illustrates the major metabolic pathways of this compound.
Analytical Methodologies
The identification and quantification of this compound and its metabolites in biological and seized materials rely on various analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of synthetic cathinones.
-
Sample Preparation: For seized materials, a dilute solution in an organic solvent (e.g., methanol) is typically prepared. For biological matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is necessary to isolate the analyte from the matrix.
-
Instrumentation: An Agilent gas chromatograph coupled with a mass selective detector or equivalent.
-
Column: A non-polar column, such as a DB-1 MS (or equivalent), is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to achieve chromatographic separation. A typical program might start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C).
-
Injection: Split or splitless injection depending on the concentration of the analyte.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. Data is acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound in complex biological matrices.
-
Sample Preparation: A "dilute-and-shoot" approach may be feasible for some matrices, but protein precipitation followed by SPE or LLE is often required for cleaner extracts and to minimize matrix effects.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid and/or ammonium formate) and an organic phase (e.g., acetonitrile or methanol with formic acid).
-
Ionization: Electrospray ionization (ESI) in positive mode is common for cathinones.
-
Mass Spectrometry: Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of new psychoactive substances, including this compound.
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., deuterium oxide (D₂O) or chloroform-d (CDCl₃)). An internal standard, such as trimethylsilylpropanoic acid (TSP), may be added for chemical shift referencing.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: ¹H NMR and ¹³C NMR are standard experiments for structural confirmation. 2D NMR experiments, such as COSY and HSQC, can provide further structural information.
The following diagram outlines a general workflow for the analysis of a suspected this compound sample.
Legal Status
In the United States, this compound is classified as a Schedule I controlled substance, indicating a high potential for abuse and no currently accepted medical use.[1][4]
Conclusion
This compound (bk-DMBDB) is a potent synthetic cathinone with a distinct pharmacological profile, primarily acting as a dopamine and norepinephrine reuptake inhibitor. Its metabolism is characterized by N-demethylation and β-keto reduction, with the latter producing a unique biomarker. The analytical methodologies outlined in this guide provide a framework for the reliable identification and quantification of this compound in various matrices. A thorough understanding of its chemical, pharmacological, and analytical characteristics is crucial for the scientific and regulatory communities to address the challenges posed by this emerging psychoactive substance.
References
- 1. Eutylone and Its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and functional perspectives on interactions between synthetic cathinones and monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. fda.gov.tw [fda.gov.tw]
- 7. Eutylone and its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis pathways of Dibutylone for research purposes
I am unable to provide a detailed technical guide or whitepaper on the synthesis pathways of Dibutylone. This compound is a controlled substance, and providing information on its synthesis would facilitate the production of an illegal and potentially harmful drug. My purpose is to be helpful and harmless, and generating content that could be used for illicit activities is a direct violation of my safety policies.
The manufacturing of controlled substances is illegal in many jurisdictions and can have serious legal consequences. Furthermore, the chemical processes involved can be hazardous and should only be conducted by trained professionals in a controlled laboratory setting.
In-Depth Technical Guide to the Pharmacological Profile of Dibutylone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutylone (1-(benzo[d][1][2]dioxol-5-yl)-2-(dimethylamino)butan-1-one), also known as bk-DMBDB, is a synthetic cathinone that has emerged as a research chemical.[3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its interactions with monoamine transporters, its metabolic fate, and its behavioral effects. This compound acts primarily as a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly less activity at the serotonin transporter (SERT).[2] This pharmacological profile aligns with its classification as a psychostimulant. In vivo studies have demonstrated its reinforcing effects, indicating a potential for abuse. This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes its mechanism of action and metabolic pathways.
Introduction
This compound is a β-keto analogue of 1-(1,3-benzodioxol-5-yl)-N,N-dimethylbutan-1-amine (DMBDB) and is structurally related to other synthetic cathinones like methylone and butylone. As a research chemical, understanding its detailed pharmacological profile is crucial for the scientific and drug development communities. This guide aims to provide an in-depth technical resource for professionals engaged in the study of novel psychoactive substances.
Interaction with Monoamine Transporters
The primary mechanism of action for this compound is the inhibition of monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.
Quantitative Data: Transporter Inhibition
In vitro studies have characterized the inhibitory potency of this compound at the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters. While specific IC50 and Ki values for this compound are not consistently reported across publicly available literature in a single comparative study, the consensus indicates a strong preference for catecholamine transporters.
Based on available data, this compound's potency at the dopamine transporter (DAT) is approximately 10-fold greater than its effects at the norepinephrine transporter (NET).[2] Its activity at the serotonin transporter (SERT) is considered negligible.[2] For comparative context, the table below includes IC50 values for related synthetic cathinones.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |
| This compound | Data not available | Data not available | Data not available | - |
| Methylone | 210 | 260 | 210 | [4] |
| Mephedrone | 130 | 40 | 240 | [4] |
| α-PVP | 22.2 | 9.86 | >10,000 | [4] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
These assays are employed to determine the binding affinity (Ki) of a compound to a specific transporter.
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter are cultured to confluence. The cells are then harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.[4]
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [¹²⁵I]RTI-55 for DAT and NET, or [³H]citalopram for SERT) and varying concentrations of the test compound (this compound).[4]
-
Filtration and Detection: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.[4]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]
These assays measure the functional inhibition of the transporter by a test compound.
-
Cell Culture: HEK 293 cells stably expressing hDAT, hSERT, or hNET are grown in multi-well plates.[4]
-
Pre-incubation: The cells are washed and pre-incubated with varying concentrations of this compound.[4]
-
Uptake Initiation: A radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate the uptake process.[4]
-
Termination and Lysis: After a defined incubation period, uptake is stopped by washing the cells with ice-cold buffer. The cells are then lysed to release the internalized radiolabeled neurotransmitter.
-
Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation counter.[4]
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways
The inhibition of DAT and NET by this compound leads to an increase in the extracellular concentrations of dopamine and norepinephrine, respectively. This altered neurotransmission subsequently modulates downstream signaling pathways.
Metabolism
The metabolic profile of this compound has been investigated using in vitro models, primarily with human liver microsomes (HLM).
Metabolic Pathways
Studies have identified several key metabolic pathways for this compound:
-
N-dealkylation: Removal of one or both methyl groups from the nitrogen atom.
-
β-ketone reduction: Reduction of the ketone group to a hydroxyl group, resulting in a prominent metabolite.[5][6]
-
Demethylenation: Opening of the methylenedioxy ring.[7]
-
N-oxidation: Oxidation of the nitrogen atom.[7]
Butylone has been identified as one of the metabolites of this compound.[5][6]
References
- 1. Relative reinforcing effects of this compound, ethylone, and N-ethylpentylone: self-administration and behavioral economics analysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (bk-DMBDB) [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound (bk-DMBDB): Intoxications, Quantitative Confirmations and Metabolism in Authentic Biological Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of in vitro Metabolites of Methylenedioxy Designer Drugs -Mass Spectrometry Letters | Korea Science [koreascience.kr]
The Enigmatic Mechanism of Dibutylone: A Technical Guide to its Interaction with Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutylone (bk-DMBDB) is a synthetic cathinone that has emerged as a novel psychoactive substance. Structurally related to more well-characterized cathinones like butylone and methylone, its precise mechanism of action at the molecular level is a subject of ongoing investigation. Understanding the interaction of this compound with monoamine transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—is critical for elucidating its pharmacological profile, psychoactive effects, and potential for abuse and toxicity.
This technical guide provides a comprehensive overview of the current scientific understanding of this compound's mechanism of action on monoamine transporters. Due to the limited availability of direct quantitative data for this compound, this guide also presents data for its close structural analog, butylone, to offer a comparative pharmacological context. The information herein is intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Quantitative Analysis of Monoamine Transporter Inhibition and Release
The interaction of synthetic cathinones with monoamine transporters is typically characterized by their potency to inhibit neurotransmitter uptake (IC50 values) and to induce neurotransmitter release (EC50 values). A lower IC50 value indicates a higher potency for inhibiting uptake, while a lower EC50 value signifies a higher potency for inducing release.
Available data indicates that this compound is a potent inhibitor of the dopamine and norepinephrine transporters, with notably minimal activity at the serotonin transporter[1][2]. This suggests a pharmacological profile that is more selective for catecholamine systems. In contrast, its structural analog, butylone, exhibits a "hybrid" mechanism, acting as an inhibitor at DAT and NET, but as a substrate or releaser at SERT[3][4].
The following table summarizes the available quantitative data for this compound and butylone, providing a comparative view of their potencies at the three major monoamine transporters.
| Compound | Transporter | Assay Type | IC50 (µM) | EC50 (µM) | Species/System | Reference(s) |
| This compound | DAT | Uptake Inhibition | ~0.120 | - | Rat Brain Synaptosomes | [1] |
| NET | Uptake Inhibition | ~1.2 | - | Rat Brain Synaptosomes | [1][2] | |
| SERT | Uptake Inhibition | Inactive | - | Rat Brain Synaptosomes | [1][2] | |
| Butylone | DAT | Uptake Inhibition | 0.40 ± 0.02 | - | Rat Brain Synaptosomes | [3] |
| Uptake Inhibition | 1.44 ± 0.10 | - | HEK-293 cells | [3] | ||
| Uptake Inhibition | 2.90 (2.5–3.4) | - | Not Specified | [4] | ||
| NET | Uptake Inhibition | 2.02 (1.5–2.7) | - | Not Specified | [4] | |
| SERT | Uptake Inhibition | 1.43 ± 0.16 | - | Rat Brain Synaptosomes | [3] | |
| Uptake Inhibition | 24.4 ± 2.0 | - | HEK-293 cells | [3] | ||
| Uptake Inhibition | 6.22 (4.3–9.0) | - | Not Specified | [4] | ||
| DAT | Release | - | >100 | Not Specified | [4] | |
| SERT | Release | - | >30 | Not Specified | [4] |
Experimental Protocols
The characterization of a compound's activity at monoamine transporters involves a series of in vitro assays. The following are generalized protocols for monoamine transporter uptake inhibition and release assays, synthesized from methodologies reported in the scientific literature for studying synthetic cathinones[3][5][6][7][8][9][10].
Monoamine Transporter Uptake Inhibition Assay
This assay measures a compound's ability to block the reuptake of a radiolabeled neurotransmitter into cells expressing the target transporter.
a. Cell Culture and Preparation:
-
Human Embryonic Kidney (HEK-293) cells stably transfected with the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates and grown to confluence.
b. Uptake Inhibition Assay Procedure:
-
On the day of the experiment, the cell culture medium is aspirated, and the cells are washed with Krebs-HEPES buffer (KHB).
-
Cells are pre-incubated for 10-20 minutes at room temperature with varying concentrations of the test compound (e.g., this compound) or a reference inhibitor (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET).
-
A solution containing a fixed concentration of the respective radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to each well to initiate the uptake reaction.
-
The uptake is allowed to proceed for a short period (typically 1-5 minutes) at room temperature.
-
The reaction is terminated by rapidly aspirating the solution and washing the cells multiple times with ice-cold KHB to remove the extracellular radioligand.
-
The cells are then lysed with a scintillation cocktail or a suitable lysis buffer.
-
The amount of radioactivity taken up by the cells is quantified using a liquid scintillation counter.
c. Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor.
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage of inhibition at each concentration of the test compound is calculated.
-
IC50 values are determined by non-linear regression analysis of the concentration-response curves.
Monoamine Transporter Release Assay
This assay determines if a compound acts as a substrate for the transporter, inducing the release of a preloaded radiolabeled neurotransmitter.
a. Preparation of Rat Brain Synaptosomes:
-
Whole rat brains (excluding the cerebellum) are rapidly dissected and homogenized in ice-cold sucrose buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes (nerve terminals).
-
The synaptosomal pellet is resuspended in a physiological buffer.
b. Release Assay Procedure:
-
Synaptosomes are pre-incubated with a radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to allow for uptake and loading into the vesicles.
-
The pre-loaded synaptosomes are then washed to remove the excess extracellular radioligand.
-
The synaptosomes are resuspended in a fresh buffer and aliquoted into tubes.
-
Varying concentrations of the test compound (e.g., this compound) or a reference releaser (e.g., amphetamine) are added to the tubes.
-
The mixture is incubated for a defined period (e.g., 30 minutes) at 37°C.
-
The reaction is terminated by placing the tubes on ice and separating the synaptosomes from the supernatant by centrifugation or filtration.
-
The amount of radioactivity released into the supernatant is measured by liquid scintillation counting.
c. Data Analysis:
-
Basal release is measured in the absence of any test compound.
-
The amount of release at each concentration of the test compound is expressed as a percentage of the total radioactivity in the synaptosomes.
-
EC50 values are determined by non-linear regression analysis of the concentration-response curves.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the proposed mechanism of action and the experimental workflow.
Figure 1: Proposed Mechanism of this compound on Monoamine Transporters. This diagram illustrates this compound's primary action as an inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased extracellular concentrations of these neurotransmitters. Its interaction with the serotonin transporter (SERT) is negligible.
Figure 2: Generalized Experimental Workflow for Assessing Monoamine Transporter Activity. This flowchart outlines the key steps involved in determining the inhibitory (IC50) and releasing (EC50) potencies of a compound like this compound at monoamine transporters.
Conclusion
The available evidence suggests that this compound is a potent and selective inhibitor of the dopamine and norepinephrine transporters, with minimal interaction at the serotonin transporter. This pharmacological profile distinguishes it from its structural analog, butylone, which acts as a "hybrid" inhibitor and releaser. The primary mechanism of action of this compound is likely the competitive inhibition of dopamine and norepinephrine reuptake, leading to an increase in the extracellular concentrations of these catecholamines. This mechanism is consistent with its classification as a psychostimulant.
Further research, including direct radioligand binding studies and in vivo microdialysis, is necessary to fully elucidate the detailed molecular interactions and neurochemical effects of this compound. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to design and interpret future studies aimed at unraveling the complex pharmacology of this and other emerging synthetic cathinones.
References
- 1. Eutylone and its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | 17763-12-1 | Benchchem [benchchem.com]
- 3. The synthetic cathinones, butylone and pentylone, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butylone - Wikipedia [en.wikipedia.org]
- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple method for measuring dopamine release from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jove.com [jove.com]
- 8. A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices [jove.com]
- 9. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituted methcathinones differ in transporter and receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Dibutylone at Monoamine Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quantitative Data Summary
Direct quantitative in vitro data for dibutylone's potency (IC₅₀ or Kᵢ values) at DAT, NET, and SERT are limited in the public domain. However, research indicates that this compound is a potent inhibitor of the dopamine and norepinephrine transporters, with negligible activity at the serotonin transporter.[1] One study reported that this compound is 32-fold more selective for DAT over NET and exhibits no uptake inhibition at SERT.[1]
To provide a quantitative context, the following table summarizes the in vitro inhibition data for structurally similar synthetic cathinones, butylone and pentylone. This comparative data is essential for understanding the potential pharmacological profile of this compound.
| Compound | Transporter | IC₅₀ (µM) - Rat Brain Synaptosomes | IC₅₀ (µM) - HEK293 Cells |
| Butylone | DAT | 0.40 ± 0.02 | 1.44 ± 0.10 |
| SERT | 1.43 ± 0.16 | 24.4 ± 2.0 | |
| Pentylone | DAT | 0.12 ± 0.01 | 0.31 ± 0.07 |
| SERT | 1.36 ± 0.10 | 11.7 ± 0.5 |
Data extracted from literature on butylone and pentylone, which are structurally related to this compound.
Experimental Protocols
The in vitro characterization of compounds like this compound at monoamine transporters typically involves two primary assay types: radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assays
These assays determine the affinity of a test compound for the transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.
Methodology:
-
Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured and harvested.
-
Cell membranes are prepared by homogenization in an ice-cold buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Varying concentrations of the test compound (this compound) are incubated with the prepared cell membranes.
-
A fixed concentration of a specific radioligand is added to each well. Commonly used radioligands include:
-
DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55
-
NET: [³H]nisoxetine or [¹²⁵I]RTI-55
-
SERT: [³H]citalopram or [¹²⁵I]RTI-55
-
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled inhibitor (e.g., cocaine for DAT).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.
-
The IC₅₀ value can be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Neurotransmitter Uptake Inhibition Assays
These functional assays measure the ability of a test compound to block the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.
Methodology:
-
Cell Culture:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT are seeded into multi-well plates and grown to confluence.
-
-
Assay Procedure:
-
On the day of the experiment, the cell culture medium is removed, and the cells are washed with a Krebs-HEPES buffer.
-
The cells are then pre-incubated with varying concentrations of the test compound (this compound) for a specified period.
-
A fixed concentration of a radiolabeled neurotransmitter is added to initiate the uptake process. Commonly used radiolabeled neurotransmitters include:
-
DAT: [³H]dopamine (DA)
-
NET: [³H]norepinephrine (NE)
-
SERT: [³H]serotonin (5-HT)
-
-
-
Termination and Lysis:
-
After a defined incubation period, the uptake is terminated by rapidly aspirating the buffer and washing the cells with ice-cold buffer.
-
The cells are then lysed to release the intracellular contents, including the accumulated radiolabeled neurotransmitter.
-
-
Quantification:
-
The amount of radioactivity in the cell lysate is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake is determined as the IC₅₀ value.
-
Mandatory Visualizations
Caption: this compound's inhibitory action on DAT and NET.
Caption: Workflow of a radioligand binding assay.
Structure-Activity Relationship (SAR) Insights
The pharmacological profile of synthetic cathinones is heavily influenced by their chemical structure. Key structural modifications that affect their interaction with monoamine transporters include:
-
α-Alkyl Chain Length: Increasing the length of the alkyl chain at the α-carbon position of the cathinone backbone can influence potency and selectivity.
-
N-Alkylation: The nature of the substituent on the nitrogen atom can significantly alter the compound's activity as either a transporter inhibitor or a substrate (releasing agent).
-
Ring Substitutions: Modifications to the phenyl ring, such as the methylenedioxy group found in this compound, play a critical role in determining the affinity for the different monoamine transporters.
The available data on related compounds suggests that this compound's profile as a potent DAT/NET inhibitor with low SERT activity is consistent with the SAR trends observed for other synthetic cathinones.
Conclusion
While specific quantitative binding and uptake inhibition data for this compound at DAT, NET, and SERT remain to be fully elucidated in publicly accessible literature, a clear qualitative picture of its in vitro pharmacology has emerged. This compound acts as a potent inhibitor of DAT and NET, with a notable selectivity for DAT, and displays negligible interaction with SERT.[1] This profile is supported by the structure-activity relationships within the broader class of synthetic cathinones. The detailed experimental protocols provided in this guide offer a robust framework for conducting further in vitro characterization of this compound and other novel psychoactive substances. Such studies are essential for a comprehensive understanding of their neuropharmacological effects and potential for abuse.
References
In-Depth Technical Guide to the Neuropharmacology of β-Keto Amphetamine Analogs: A Focus on Dibutylone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the neuropharmacology of β-keto amphetamine analogs, with a specific focus on the synthetic cathinone Dibutylone (bk-DMBDB). β-keto amphetamines, also known as synthetic cathinones, represent a large and evolving class of novel psychoactive substances. Their primary mechanism of action involves the modulation of monoamine neurotransmitter systems, including dopamine, norepinephrine, and serotonin. This compound, a substituted cathinone, has emerged as a prominent psychoactive compound, necessitating a thorough understanding of its pharmacological profile for research, clinical, and forensic purposes. This document details this compound's effects on monoamine transporters, summarizes available quantitative data, outlines relevant experimental protocols, and visualizes key pathways and workflows.
Introduction to β-Keto Amphetamine Analogs and this compound
β-keto amphetamines are a class of synthetic derivatives of cathinone, the primary psychoactive alkaloid found in the khat plant (Catha edulis).[1] The defining structural feature of these compounds is a ketone group at the β-carbon of the phenethylamine core. This structural modification influences their polarity and ability to cross the blood-brain barrier, often resulting in different potency and duration of effects compared to their non-keto counterparts.[2]
This compound (1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)butan-1-one) is a β-keto amphetamine analog structurally related to butylone and MDMA.[3] It has been identified in forensic casework and is recognized for its stimulant effects.[3] Understanding the neuropharmacology of this compound is crucial for predicting its abuse potential, understanding its mechanism of toxicity, and developing potential therapeutic interventions for intoxication.
Mechanism of Action: Interaction with Monoamine Transporters
The primary molecular targets of β-keto amphetamines are the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. β-keto amphetamines can act as either inhibitors of these transporters (blockers) or as substrates for the transporters, leading to non-vesicular release of neurotransmitters (releasers).[2]
This compound primarily functions as a potent inhibitor of the dopamine and norepinephrine transporters.[4] Its activity at the serotonin transporter is reported to be negligible.[4] This pharmacological profile suggests that this compound's effects are predominantly driven by an increase in extracellular levels of dopamine and norepinephrine. The potency of this compound at DAT is approximately ten times greater than its potency at NET.[4]
Quantitative Data: Monoamine Transporter Inhibition and Behavioral Effects
Table 1: In Vitro Monoamine Transporter Inhibition of Selected β-Keto Amphetamine Analogs
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |
| This compound | Data not available | Data not available | Negligible activity | [4] |
| Butylone | 400 | 10,000+ | 1430 | [5] |
| Methylone | 210 | 260 | 210 | [6] |
| Mephedrone | 130 | 40 | 240 | [6] |
| MDPV | 4.85 | 16.84 | >10,000 | [6] |
Table 2: In Vivo Behavioral Effects of this compound
| Assay | Species | Endpoint | Value | Reference |
| Locomotor Activity | Mouse | ED50 | 11.18 mg/kg | [7] |
Experimental Protocols
The following sections detail generalized protocols for key experiments used to characterize the neuropharmacology of β-keto amphetamine analogs like this compound.
In Vitro Monoamine Transporter Uptake Inhibition Assay
This assay determines the potency of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK 293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and seeded into 96-well plates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound).
-
Radioligand Addition: A solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to initiate the uptake reaction.
-
Uptake Termination: After a defined incubation period, uptake is terminated by rapid washing with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated within the cells is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that produces 50% inhibition of radioligand uptake (IC50) is calculated using non-linear regression analysis.
In Vivo Locomotor Activity Assay
This behavioral assay measures the stimulant or depressant effects of a compound on spontaneous movement in rodents.
Methodology:
-
Animal Acclimation: Male Swiss-Webster mice are habituated to the testing room and locomotor activity chambers for a set period before the experiment.
-
Apparatus: Open-field arenas equipped with infrared beams to automatically track horizontal and vertical movements are used.
-
Drug Administration: Animals are administered various doses of the test compound (e.g., this compound) or vehicle via a specified route (e.g., intraperitoneal injection).
-
Data Collection: Immediately after injection, mice are placed in the locomotor activity chambers, and their activity is recorded for a predetermined duration (e.g., 60-120 minutes).
-
Data Analysis: Locomotor activity is quantified as the number of beam breaks over time. Dose-response curves are generated, and the effective dose that produces 50% of the maximal response (ED50) is calculated.
Signaling Pathways
The inhibition of DAT and NET by this compound leads to an accumulation of dopamine and norepinephrine in the synaptic cleft. This enhanced concentration of neurotransmitters results in the potentiation of downstream signaling cascades.
Dopaminergic Signaling Pathway
Increased synaptic dopamine levels lead to greater activation of post-synaptic dopamine receptors (D1-D5). Activation of D1-like receptors (D1 and D5) typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB, leading to changes in gene expression and neuronal function. Activation of D2-like receptors (D2, D3, and D4) generally inhibits adenylyl cyclase, decreasing cAMP levels.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (bk-DMBDB): Intoxications, Quantitative Confirmations and Metabolism in Authentic Biological Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Relative reinforcing effects of this compound, ethylone, and N-ethylpentylone: self-administration and behavioral economics analysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigations into the Psychoactive Effects of Dibutylone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutylone (bk-DMBDB) is a synthetic cathinone that has emerged as a novel psychoactive substance. Initial investigations into its pharmacological profile reveal potent stimulant effects primarily mediated by its interaction with central monoamine transporters. This technical guide provides a comprehensive overview of the early-stage research into this compound's psychoactive properties, detailing its effects on monoamine transporters, behavioral outcomes in preclinical models, and the putative intracellular signaling cascades it activates. The information is presented to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Pharmacological Profile: Monoamine Transporter Interaction
This compound's primary mechanism of action is the inhibition of dopamine (DAT) and norepinephrine (NET) transporters, with negligible activity at the serotonin transporter (SERT). This catecholamine-selective profile underpins its stimulant effects.
Quantitative Data: Transporter Inhibition
In vitro studies utilizing rat brain synaptosomes have quantified this compound's potency at the monoamine transporters. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Transporter | This compound IC50 (nM) | Reference |
| Dopamine Transporter (DAT) | ~120 | [1] |
| Norepinephrine Transporter (NET) | Potent Inhibition (Specific IC50 not detailed in the provided search result) | [1][2] |
| Serotonin Transporter (SERT) | Negligible Activity | [1][2] |
Note: The provided search results specify a potent inhibition at NET but do not provide a precise IC50 value for this compound.
Preclinical Behavioral Effects
Behavioral studies in animal models have been instrumental in characterizing the psychoactive profile of this compound, confirming its stimulant and reinforcing properties.
Locomotor Activity
This compound administration has been shown to dose-dependently increase locomotor activity in mice, an effect consistent with its classification as a central nervous system stimulant.[1]
Reinforcing Effects and Abuse Potential
Self-administration studies in rats have demonstrated that this compound possesses significant reinforcing effects, comparable to those of methamphetamine. This indicates a high potential for abuse. In these studies, rats would persistently perform an action (e.g., lever press) to receive an infusion of the drug. A behavioral economics analysis further revealed that this compound has a high "essential value," suggesting a strong motivation to obtain the drug even when the effort required is increased.
Experimental Protocols
The following sections detail the methodologies employed in the initial investigations of this compound's psychoactive effects.
In Vitro Monoamine Transporter Uptake Inhibition Assay
This assay is fundamental to determining the potency of a compound at the dopamine, norepinephrine, and serotonin transporters.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound at DAT, NET, and SERT.
Materials:
-
Rat brain synaptosomes (a preparation of nerve terminals)
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, and [³H]serotonin
-
This compound solutions of varying concentrations
-
Scintillation counter
Procedure:
-
Synaptosome Preparation: Rat brain tissue is homogenized and centrifuged to isolate synaptosomes.
-
Incubation: Synaptosomes are incubated with a fixed concentration of the radiolabeled neurotransmitter and varying concentrations of this compound.
-
Uptake Measurement: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the radiolabeled neurotransmitter uptake (IC50) is calculated.
In Vivo Locomotor Activity Assay
This behavioral assay assesses the stimulant or depressant effects of a compound.
Objective: To evaluate the effect of this compound on spontaneous movement in mice.
Materials:
-
Male Swiss-Webster mice
-
Open-field activity chambers equipped with infrared beams
-
This compound solutions for injection (subcutaneous)
-
Vehicle control (e.g., saline)
Procedure:
-
Acclimation: Mice are habituated to the testing room and the open-field chambers.
-
Drug Administration: Mice are administered either this compound at various doses or a vehicle control.
-
Data Collection: Immediately after injection, mice are placed in the activity chambers, and their horizontal and vertical movements are recorded for a set period (e.g., 60 minutes).
-
Data Analysis: The total distance traveled, number of vertical rears, and other locomotor parameters are analyzed to determine the effect of this compound compared to the control group.
Intravenous Self-Administration Assay in Rats
This operant conditioning paradigm is the gold standard for assessing the reinforcing properties and abuse liability of a drug.
Objective: To determine if rats will learn to self-administer this compound and to assess its reinforcing efficacy.
Materials:
-
Male Sprague-Dawley rats surgically implanted with intravenous catheters
-
Operant conditioning chambers equipped with levers, infusion pumps, and stimulus cues
-
This compound solutions for infusion
-
Methamphetamine solution (as a positive control)
Procedure:
-
Catheter Implantation: Rats undergo surgery to implant a catheter into the jugular vein.
-
Acquisition Phase: Rats are placed in the operant chambers where pressing one lever (the "active" lever) results in an intravenous infusion of this compound. Pressing the other lever (the "inactive" lever) has no consequence. Sessions are conducted daily.
-
Dose-Response Determination: Once stable self-administration is established, the dose of this compound per infusion is varied to determine the dose-response relationship.
-
Behavioral Economics Analysis: The "cost" of the drug is increased by requiring more lever presses for each infusion (progressive ratio schedule). The point at which the rat ceases to respond is known as the "breakpoint" and is a measure of the drug's reinforcing efficacy.
Putative Signaling Pathways
The inhibition of DAT and NET by this compound is expected to trigger downstream intracellular signaling cascades that are well-established for other catecholamine reuptake inhibitors. These pathways are crucial in mediating the acute and long-term neuroadaptations associated with psychostimulant use.
Conclusion and Future Directions
Initial investigations into the psychoactive effects of this compound firmly establish it as a potent catecholamine reuptake inhibitor with significant stimulant and reinforcing properties. Its selective action on DAT and NET, with a notable lack of affinity for SERT, distinguishes it from other synthetic cathinones and aligns its pharmacological profile more closely with classical psychostimulants like cocaine and methamphetamine.
The detailed experimental protocols provided herein offer a methodological framework for future research. Further studies are warranted to precisely quantify the binding affinities (Ki values) and to explore the full spectrum of its behavioral effects, including its impact on cognition, impulsivity, and potential for neurotoxicity. A deeper understanding of the downstream signaling cascades and the resulting changes in gene expression will be critical in elucidating the long-term neuroadaptations and potential therapeutic interventions for abuse and dependence. This technical guide serves as a foundational document to aid in the design and execution of these future investigations.
References
The Solubility and Stability of Dibutylone in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the solubility and stability of Dibutylone (bk-DMBDB), a synthetic cathinone, in a range of common laboratory solvents. Understanding these fundamental physicochemical properties is critical for researchers in various fields, including forensic science, pharmacology, and drug development, to ensure accurate experimental design, reliable data interpretation, and proper handling and storage of this compound. This document summarizes available quantitative solubility data, outlines detailed experimental protocols for solubility and stability determination, and presents visual workflows to aid in experimental planning.
Introduction
This compound, with the systematic IUPAC name 1-(benzo[d][1][2]dioxol-5-yl)-2-(dimethylamino)butan-1-one, is a psychoactive substance belonging to the cathinone class.[3] As with any compound intended for research or analytical purposes, a thorough understanding of its solubility and stability in various solvent systems is paramount. Solubility dictates the choice of solvent for creating stock solutions and performing in vitro and in vivo studies, while stability data informs appropriate storage conditions and the expected shelf-life of solutions, preventing the use of degraded material that could lead to erroneous results. This guide aims to consolidate the available information and provide practical methodologies for laboratories working with this compound.
Solubility of this compound
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For laboratory purposes, this is typically expressed in mass per unit volume (e.g., mg/mL). The solubility of this compound has been investigated in several common organic solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative and estimated solubility data for this compound in common laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | This compound Solubility (mg/mL) | Remarks |
| Methanol | CH₃OH | 32.04 | ≥ 1.0[4][5] | Commercially available as a 1 mg/mL solution. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | ≥ 20.0 | A vendor reports a solubility of at least 20 mg/mL. |
| Ethanol | C₂H₅OH | 46.07 | Estimated > 1.0 | Based on structural similarity to other cathinones and its solubility in methanol. Experimental verification is recommended. |
| Acetonitrile | CH₃CN | 41.05 | Estimated > 1.0 | Based on its use as a solvent in analytical methods for cathinones. Experimental verification is recommended. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[1][6]
Materials:
-
This compound (solid form)
-
Selected solvents (Methanol, Ethanol, Acetonitrile, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the respective solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. For further purification, the collected supernatant can be passed through a 0.22 µm syringe filter.
-
Quantification:
-
Using HPLC-UV: Prepare a calibration curve of this compound in the respective solvent. Dilute the collected supernatant to a concentration that falls within the linear range of the calibration curve and analyze it using a validated HPLC method.
-
Using UV-Vis Spectrophotometry: If this compound has a distinct chromophore, a UV-Vis spectrophotometer can be used.[2][7][8][9][10] Prepare a calibration curve by measuring the absorbance of a series of known concentrations of this compound in the solvent at its wavelength of maximum absorbance (λmax). Dilute the supernatant and measure its absorbance to determine the concentration.
-
-
Calculation: Calculate the solubility in mg/mL based on the determined concentration and the dilution factor.
Stability of this compound
The stability of a compound in a particular solvent refers to its resistance to chemical degradation over time under specific storage conditions (e.g., temperature, light exposure). Stability studies are crucial for determining the shelf-life of stock solutions.
General Stability Profile
Synthetic cathinones, including this compound, are known to be susceptible to degradation, particularly through thermal decomposition.[11] Studies on various cathinones have shown that stability is influenced by the solvent, pH, and storage temperature. For instance, many cathinones exhibit greater stability in acidic conditions and when stored at lower temperatures. While specific long-term stability data for this compound in organic solvents is limited, it is recommended to store stock solutions at -20°C or lower to minimize degradation.[12]
Experimental Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and to develop stability-indicating analytical methods.[13][14][15][16]
Materials:
-
This compound stock solution in the solvent of interest
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH stress
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
UV lamp for photolytic stress
-
Oven for thermal stress
-
Stability-indicating HPLC method (a method that can separate the parent compound from its degradation products)
Procedure:
-
Preparation of Stressed Samples:
-
Acid/Base Hydrolysis: Treat the this compound solution with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) and incubate at a specific temperature (e.g., 60 °C) for a set period.
-
Oxidation: Add a solution of hydrogen peroxide (e.g., 3%) to the this compound solution and incubate.
-
Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 70 °C).
-
Photodegradation: Expose the this compound solution to UV light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method.[17][18][19]
-
Data Evaluation:
-
Monitor the decrease in the peak area of the parent this compound peak.
-
Observe the formation of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation over time.
-
Visualization of Experimental Workflows
To facilitate the understanding and implementation of the described protocols, the following diagrams, generated using Graphviz, illustrate the key experimental workflows.
References
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. thomassci.com [thomassci.com]
- 5. This compound HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound (bk-DMBDB) [benchchem.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. sgs.com [sgs.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. onyxipca.com [onyxipca.com]
- 17. jfda-online.com [jfda-online.com]
- 18. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 19. ijrpc.com [ijrpc.com]
An In-Depth Technical Guide to Dibutylone (bk-DMBDB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutylone, also known by its systematic IUPAC name 1-(benzo[d][1][2]dioxol-5-yl)-2-(dimethylamino)butan-1-one and synonymously as bk-DMBDB, is a psychoactive substance belonging to the cathinone class.[1][3] As a substituted cathinone, it is structurally related to other designer drugs such as butylone and pentylone.[3] This technical guide provides a comprehensive overview of the chemical and pharmacological properties of this compound, intended for an audience of researchers, scientists, and drug development professionals.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 1-(benzo[d][1][2]dioxol-5-yl)-2-(dimethylamino)butan-1-one[1][3] |
| CAS Number | 802286-83-5[1][3] |
| Synonyms | bk-DMBDB, bk-MMBDB[1] |
| Chemical Formula | C₁₃H₁₇NO₃[1] |
| Molecular Weight | 235.28 g/mol [1] |
Pharmacological Data
Monoamine Transporter Interaction
This compound's primary mechanism of action involves the inhibition of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). Unlike some other cathinones, it does not significantly inhibit the serotonin transporter (SERT).
| Transporter | IC₅₀ (nM) | Assay Type |
| Dopamine Transporter (DAT) | 120 | [³H]neurotransmitter uptake inhibition in rat brain synaptosomes |
| Norepinephrine Transporter (NET) | Data suggests inhibition, but specific IC₅₀ values are not readily available. | [³H]neurotransmitter uptake inhibition in rat brain synaptosomes |
| Serotonin Transporter (SERT) | No inhibition of uptake observed. | [³H]neurotransmitter uptake inhibition in rat brain synaptosomes |
In Vivo Effects
In animal studies, this compound has been shown to induce locomotor stimulation, which is consistent with its action as a dopamine and norepinephrine reuptake inhibitor.
Metabolism
The metabolism of this compound has been investigated through in vitro studies using human liver microsomes (HLM).[2][3] The primary metabolic pathways include N-demethylation and hydrogenation of the beta-ketone.[2][3]
Identified Metabolites
| Metabolite ID | Metabolic Transformation | Notes |
| M4 | N-demethylation | Formation of Butylone.[3] |
| M5 | Further N-demethylation of M4 | Formation of N-desmethyl-butylone.[3] |
| - | Hydrogenation of the beta-ketone | Results in the most prominent metabolite found in human specimens and is considered a unique biomarker for this compound ingestion.[2][3] |
Experimental Protocols
Synthesis of this compound (General Cathinone Synthesis Pathway)
-
Preparation of the α-bromoketone intermediate: This is typically achieved by the bromination of the corresponding substituted propiophenone. For this compound, the starting material would be 1-(benzo[d][1][2]dioxol-5-yl)butan-1-one.
-
Nucleophilic substitution: The resulting α-bromo-β-keto-propiophenone is then reacted with dimethylamine to yield this compound.
-
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
A more specific, yet still general, synthesis for a related compound, 1-(benzo[d][1][2]dioxol-5-yl)-2-bromobutan-1-one, involves reacting 1-(benzo[d][1][2]dioxol-5-yl)butanone with bromine in acetic acid.[4] The resulting product can then be reacted with dimethylamine to yield this compound.
In Vitro Metabolism with Human Liver Microsomes (HLM)
This protocol outlines the general procedure for studying the in vitro metabolism of this compound.[3]
-
Incubation Mixture Preparation:
-
Prepare a mixture containing phosphate buffer (100 mM, pH 7.4), this compound solution (e.g., 1 mg/mL), and human liver microsomes (e.g., 20 mg/mL).
-
Initiate the metabolic reaction by adding a solution of NADPH.
-
Prepare control mixtures without NADPH and without HLMs to account for non-enzymatic degradation.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 2 hours).
-
-
Sample Analysis:
-
Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-QTOF-MS to identify and characterize the metabolites.
-
Quantitative Analysis in Biological Specimens (LC-MS/MS)
The following provides a general framework for the quantitative analysis of this compound in biological samples like blood or urine.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a sample of the biological matrix (e.g., 1 mL of blood), add an internal standard.
-
Add a suitable buffer to adjust the pH (e.g., borate buffer, pH 10).
-
Perform liquid-liquid extraction with an organic solvent (e.g., a mixture of n-butyl chloride and ethyl acetate).
-
Separate the organic layer and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable C18 or biphenyl column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound and its internal standard.
-
-
Method Validation:
-
The method should be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects according to established guidelines.
-
Visualizations
References
- 1. Buy 1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride | 17762-90-2 [smolecule.com]
- 2. This compound (bk-DMBDB): Intoxications, Quantitative Confirmations and Metabolism in Authentic Biological Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 1-(benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one synthesis - chemicalbook [chemicalbook.com]
Dibutylone: An In-Depth Technical Guide on its Emergence and History as a Novel Psychoactive Substance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutylone (bk-DMBDB) is a synthetic cathinone that has emerged as a significant novel psychoactive substance (NPS) on the global illicit drug market. Structurally related to butylone, it acts as a stimulant of the central nervous system, primarily through the inhibition of monoamine transporters. This technical guide provides a comprehensive overview of the emergence, history, chemical properties, synthesis, analytical methodologies, pharmacology, metabolism, and toxicology of this compound. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key analytical and in-vitro studies are provided. Visual diagrams generated using Graphviz illustrate its chemical structure, metabolic pathways, and its general mechanism of action to facilitate a deeper understanding of this compound.
Introduction
The proliferation of novel psychoactive substances (NPS) presents an ongoing challenge to public health and forensic science. Among these, synthetic cathinones, often marketed as "bath salts" or "legal highs," represent a significant and evolving class of drugs of abuse. This compound, chemically known as 1-(benzo[d][1][2]dioxol-5-yl)-2-(dimethylamino)butan-1-one, emerged in the 2010s as a popular alternative to controlled stimulants. Its chemical structure and pharmacological profile place it within the family of phenethylamines and cathinones, exhibiting effects similar to substances like MDMA and cocaine.[3][4] This guide aims to provide a detailed technical overview of this compound for the scientific community.
Emergence and History
The history of this compound is intertwined with the broader phenomenon of synthetic cathinone evolution, where clandestine laboratories continually modify chemical structures to evade legal controls.
-
Early 2010s: First reports of this compound begin to surface in forensic laboratory findings and on online drug forums.
-
Mid-2010s: Seizures of this compound by law enforcement agencies increase, indicating its growing prevalence on the illicit market.
-
2018: this compound is identified as the third most common synthetic cathinone in seizures reported by the U.S. Drug Enforcement Administration (DEA).[5]
-
Legal Status: In the United States, this compound is classified as a Schedule I controlled substance, signifying a high potential for abuse and no accepted medical use.[5][6]
digraph "Timeline of this compound Emergence" {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];
"Early 2010s" -> "Mid-2010s" [label="Increasing Prevalence"];
"Mid-2010s" -> "2018" [label="Peak Seizures"];
"2018" -> "Present" [label="Schedule I Controlled Substance"];
}
The 2D chemical structure of this compound.
Synthesis
While specific clandestine synthesis protocols for this compound are not publicly detailed, the general synthetic route for β-keto-phenethylamines like this compound typically involves the following steps:
-
Starting Material: The synthesis often begins with a commercially available precursor such as 1-(1,3-benzodioxol-5-yl)butan-1-one.
-
Halogenation: The α-carbon to the ketone is brominated using a brominating agent like bromine (Br2) in a suitable solvent.
-
Amination: The resulting α-bromo ketone is then reacted with dimethylamine to introduce the dimethylamino group at the β-position, yielding this compound.
This process is analogous to the synthesis of other synthetic cathinones and requires knowledge of organic chemistry and access to precursor chemicals and laboratory equipment.
Analytical Methodologies
The identification and quantification of this compound in seized materials and biological specimens are crucial for forensic and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the identification of this compound. The electron ionization (EI) mass spectrum of this compound is characterized by specific fragment ions.
Experimental Protocol: GC-MS Analysis of this compound
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: A small volume of a solution of the sample in a suitable solvent (e.g., methanol) is injected in split or splitless mode.
-
Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at 100°C, hold for 1-2 minutes, then ramp up to 280-300°C.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data is collected in full scan mode.
-
Identification: The retention time and the mass spectrum of the analyte are compared to a certified reference standard of this compound.
Characteristic Fragment Ions (m/z) 86 (base peak) 58 149
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound in complex biological matrices like blood and urine.
Experimental Protocol: LC-MS/MS Analysis of this compound in Blood
-
Sample Preparation: A small volume of blood (e.g., 100 µL) is subjected to protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system. Alternatively, solid-phase extraction (SPE) can be used for cleaner extracts.
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid or ammonium formate.
-
Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound and an internal standard.
-
Quantification: A calibration curve is constructed using fortified blood samples with known concentrations of this compound.
Pharmacology
This compound, like other synthetic cathinones, exerts its stimulant effects by interacting with monoamine transporters in the brain. These transporters—dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. By inhibiting these transporters, this compound increases the extracellular concentrations of dopamine, norepinephrine, and serotonin, leading to enhanced neurotransmission.[7][8]
```dot
digraph "Mechanism of Action" {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#EA4335"];
This compound [fillcolor="#4285F4", fontcolor="#FFFFFF"];
DAT [label="Dopamine Transporter"];
NET [label="Norepinephrine Transporter"];
SERT [label="Serotonin Transporter"];
IncreasedDopamine [label="Increased Extracellular\nDopamine"];
IncreasedNorepinephrine [label="Increased Extracellular\nNorepinephrine"];
IncreasedSerotonin [label="Increased Extracellular\nSerotonin"];
StimulantEffects [label="Stimulant Effects"];
This compound -> DAT [label="Inhibition"];
this compound -> NET [label="Inhibition"];
this compound -> SERT [label="Inhibition"];
DAT -> IncreasedDopamine [style=dotted];
NET -> IncreasedNorepinephrine [style=dotted];
SERT -> IncreasedSerotonin [style=dotted];
IncreasedDopamine -> StimulantEffects;
IncreasedNorepinephrine -> StimulantEffects;
IncreasedSerotonin -> StimulantEffects;
}
Simplified metabolic pathway of this compound.
Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes
-
Materials: Pooled human liver microsomes (HLM), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), phosphate buffer (pH 7.4).
-
Procedure:
-
A reaction mixture containing HLM and phosphate buffer is prepared.
-
This compound (at a specific concentration, e.g., 1-10 µM) is added to the mixture.
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
The mixture is incubated at 37°C for a set period (e.g., 60 minutes).
-
The reaction is terminated by the addition of a cold organic solvent (e.g., acetonitrile).
-
The mixture is centrifuged to precipitate the proteins.
-
The supernatant is analyzed by LC-MS/MS to identify and characterize the metabolites.
-
Metabolite Identification: Metabolites are identified based on their accurate mass, retention time, and fragmentation patterns compared to the parent drug and potential biotransformation products.
Toxicology and Clinical Effects
The toxicological profile of this compound is consistent with that of other potent central nervous system stimulants.
Quantitative Data from Forensic Toxicology Cases
Specimen Concentration Range (ng/mL) Context Post-mortem Blood 10 - 2,800 Fatal intoxications[1] Driving Under the Influence (DUI) Blood 5 - 500 Impaired driving cases Urine Qualitative and quantitative data vary widely Drug screening
Clinical Effects of this compound Intoxication:
-
Psychological: Euphoria, increased energy and alertness, agitation, paranoia, hallucinations, and psychosis.
-
Physiological: Tachycardia (rapid heart rate), hypertension (high blood pressure), hyperthermia (elevated body temperature), diaphoresis (excessive sweating), and seizures.
-
Severe Complications: Serotonin syndrome, rhabdomyolysis (muscle breakdown), kidney failure, and cardiac arrest.
Conclusion
This compound represents a significant member of the ever-expanding class of synthetic cathinones. Its emergence and prevalence highlight the dynamic nature of the illicit drug market. This technical guide has provided a comprehensive overview of this compound, from its chemical structure and synthesis to its pharmacological effects and toxicological implications. The presented data and experimental protocols are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and address the challenges posed by novel psychoactive substances. Further research is needed to fully elucidate the specific pharmacological and toxicological profile of this compound, particularly in obtaining precise monoamine transporter inhibition data, to better predict its abuse liability and inform public health responses.
References
- 1. This compound (bk-DMBDB): Intoxications, Quantitative Confirmations and Metabolism in Authentic Biological Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]
- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Characterization of in vitro Metabolites of Methylenedioxy Designer Drugs -Mass Spectrometry Letters | Korea Science [koreascience.kr]
Methodological & Application
Application Notes and Protocols for the Analytical Identification of Dibutylone in Seized Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dibutylone (bk-DMBDB) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that has emerged as a significant challenge for law enforcement and forensic laboratories.[1][2] Structurally related to butylone, it is a stimulant drug of the amphetamine, phenethylamine, and cathinone families.[1] The clandestine nature of its production and distribution necessitates robust and reliable analytical methods for its unambiguous identification in seized materials. This document provides detailed application notes and experimental protocols for the identification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Fourier-Transform Infrared Spectroscopy (FTIR).
Data Presentation
The following table summarizes key quantitative data for the identification of this compound using various analytical techniques. This data is crucial for the setup of analytical instrumentation and for the interpretation of results.
| Analytical Technique | Parameter | Value | Reference |
| GC-MS | Retention Time | 9.373 min | [3] |
| Characteristic Fragment Ions (m/z) | 86.1 (Base Peak) , 71.2, 121.1, 149.0 | [4] | |
| Molecular Ion Peak (m/z) | 236.12889 (High-Resolution MS) | [4] | |
| LC-MS/MS | Precursor Ion (m/z) | 236.10 | [5] |
| Product Ions (m/z) | 161.20, 191.15, 163.15 | [5] | |
| Collision Energy (V) | 20, 20, 18 | [5] | |
| FTIR-ATR | Key Wavenumbers (cm⁻¹) | 1760, 1680, 1600, 1520, 1440, 1360, 1280, 1200, 1120 | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited for the identification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like synthetic cathinones.[2] It offers excellent chromatographic separation and highly specific mass spectral data for identification.
1.1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the seized material.
-
Dissolve the sample in 1 mL of methanol.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
If necessary, dilute the sample further with methanol to achieve a final concentration of approximately 100 µg/mL.[6]
-
For some samples, a liquid-liquid extraction may be necessary. An example is to dilute the analyte to ~4 mg/mL in CHCl3 (1M NaOH extract).[3]
1.2. Instrumentation and Conditions:
-
Instrument: Agilent Gas Chromatograph with Mass Selective Detector (MSD) or equivalent.[3]
-
Column: DB-1 MS (or equivalent); 30 m x 0.25 mm x 0.25 µm.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Injector Temperature: 280°C.[3]
-
Injection Volume: 1 µL.[3]
-
Injection Mode: Split (e.g., 20:1 split ratio) or splitless, depending on sample concentration.[3]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 0.5 minutes.
-
Ramp to 300°C at 30°C/minute.
-
Hold at 300°C for 2.5 minutes.[5]
-
-
MSD Transfer Line Temperature: 280°C.[3]
-
MS Source Temperature: 230°C.[3]
-
MS Quadrupole Temperature: 150°C.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Mass Scan Range: 40-550 amu.[3]
1.3. Data Analysis:
-
Compare the retention time of the analyte peak with that of a certified this compound reference standard.
-
Analyze the mass spectrum of the peak and compare it with a reference spectrum.
-
The characteristic fragment ions for this compound are m/z 86.1 (base peak), 71.2, 121.1, and 149.0.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS provides high sensitivity and selectivity, making it particularly useful for the analysis of complex matrices and for the quantification of analytes.[7]
2.1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the seized material.
-
Dissolve the sample in 1 mL of a suitable solvent, such as methanol or a mixture of water and methanol.
-
Vortex the solution for 30 seconds.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
-
Dilute the sample as necessary to fall within the linear range of the instrument.
2.2. Instrumentation and Conditions:
-
Instrument: Waters ACQUITY UPLC with a TQD tandem mass spectrometer or equivalent.[8]
-
Column: A suitable reversed-phase column, such as a Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm).[9]
-
Mobile Phase A: Water with 0.1% formic acid.[10]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]
-
Flow Rate: 0.5 mL/min.[9]
-
Injection Volume: 10 µL.[9]
-
Column Temperature: 30°C.[9]
-
MS Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound:
-
Precursor Ion (Q1): m/z 236.10
-
Product Ions (Q3): m/z 161.20, 191.15, 163.15[5]
-
2.3. Data Analysis:
-
Confirm the presence of this compound by comparing the retention time and the ratio of the product ions with those of a certified reference standard.
-
The use of multiple MRM transitions enhances the specificity of the identification.
Fourier-Transform Infrared Spectroscopy (FTIR) Protocol
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule, offering a molecular "fingerprint".[11][12]
3.1. Sample Preparation:
-
Place a small amount of the seized material (powder or crystal) directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
3.2. Instrumentation and Conditions:
-
Instrument: FTIR spectrometer with a diamond ATR attachment.[3]
-
Scan Parameters:
3.3. Data Analysis:
-
Collect the infrared spectrum of the sample.
-
Compare the obtained spectrum with a reference spectrum of this compound.
-
Key characteristic absorption bands for this compound hydrochloride include peaks around 1760, 1680, 1600, 1520, 1440, 1360, 1280, 1200, and 1120 cm⁻¹.[3]
Visualizations
The following diagrams illustrate the experimental workflows for the analytical methods described.
Caption: Workflow for this compound Identification using GC-MS.
Caption: Workflow for this compound Identification using LC-MS/MS.
Caption: Workflow for this compound Identification using FTIR.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound hydrochloride | 17763-12-1 | Benchchem [benchchem.com]
- 3. swgdrug.org [swgdrug.org]
- 4. Identification of the New Psychoactive Substance this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. lcms.cz [lcms.cz]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. d-nb.info [d-nb.info]
- 12. agilent.com [agilent.com]
Validated Methods for the Analysis of Dibutylone in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutylone (bk-DMBDB) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that has seen a rise in recreational use. As a substituted cathinone, it is structurally related to other stimulants like methylone and butylone. The increasing prevalence of this compound necessitates the development of robust and validated analytical methods for its detection and quantification in biological matrices. This is crucial for clinical toxicology, forensic investigations, and understanding the pharmacokinetics of this substance.
This document provides detailed application notes and protocols for the analysis of this compound in various biological samples, including blood, urine, hair, and oral fluid. The methodologies described are based on established analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Metabolic Profile of this compound
Understanding the metabolism of this compound is critical for developing comprehensive analytical methods. In-vitro studies using human liver microsomes and analysis of authentic patient samples have shown that this compound undergoes several metabolic transformations. The primary metabolic pathways include N-demethylation to its active metabolite, butylone. Another significant metabolic step is the hydrogenation of the beta-ketone, which results in the formation of a key biomarker, dihydro-dibutylone. The presence of these metabolites can extend the window of detection and provide additional evidence of this compound ingestion.[1][2][3]
Analysis of this compound in Blood
Application Note
The quantitative analysis of this compound in blood is essential for determining the extent of exposure and for forensic investigations in cases of intoxication or overdose. LC-MS/MS is the preferred method due to its high sensitivity and selectivity. Postmortem blood concentrations of this compound have been reported to range from 10 to 1,400 ng/mL.[2][4] A validated method for the quantification of 30 synthetic cathinones, including this compound, in postmortem blood has been established with a linear range of 1-500 ng/mL.[5][6]
Experimental Protocol: LC-MS/MS Method for this compound in Postmortem Blood
This protocol is based on a validated method for the quantification of 30 synthetic cathinones in postmortem blood.[5][6][7]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials:
-
Mixed-mode cation exchange solid-phase extraction (SPE) cartridges
-
0.1 M Phosphate buffer (pH 6.0)
-
Deionized water
-
Methanol
-
Ammoniated isopropanol (isopropanol with 2% ammonium hydroxide)
-
This compound standard and deuterated internal standard (e.g., this compound-d5)
-
-
Procedure:
-
To 0.25 mL of postmortem blood, add the internal standard.
-
Vortex mix and centrifuge.
-
Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 1 mL of 0.1 M phosphate buffer.
-
Load the supernatant from the blood sample onto the conditioned SPE cartridge.
-
Wash the cartridge sequentially with 3 mL of deionized water, 3 mL of 0.1 M acetic acid, and 3 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of ammoniated isopropanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z 250.1 -> Product ions (Q3) m/z 177.1 (quantifier), m/z 72.1 (qualifier)
-
This compound-d5 (IS): Precursor ion (Q1) m/z 255.1 -> Product ion (Q3) m/z 182.1
-
-
Collision Energy: Optimized for each transition.
-
Quantitative Data Summary: this compound in Blood
| Parameter | Result | Reference |
| Linearity Range | 1 - 500 ng/mL (R² > 0.99) | [5][6] |
| Limit of Detection (LOD) | 1 ng/mL | [5][6] |
| Limit of Quantification (LOQ) | 1 ng/mL | [5][6] |
| Accuracy (Bias) | < 20% | [5][6] |
| Precision (CV) | < 20% | [5][6] |
| Recovery (Extraction Efficiency) | 84.9 - 91.5% | [5][6] |
| Matrix Effect | -5.1 to 13.3% | [5][6] |
Analysis of this compound in Urine
Application Note
Urine is a common matrix for drug testing due to its non-invasive collection and higher concentrations of drugs and their metabolites. Both GC-MS and LC-MS/MS methods can be employed for the analysis of this compound in urine. A validated LC-MS/MS method for synthetic cathinones in urine, including dihydro-dibutylone, has been reported with a limit of detection of 0.20 ng/mL.[8] For GC-MS, derivatization is often required to improve the chromatographic properties of the analytes.
Experimental Protocol: GC-MS Method for this compound in Urine
This protocol is based on a general method for the analysis of synthetic cathinones in urine.[9][10]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Materials:
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Trifluoroacetic anhydride (TFAA)
-
This compound standard and deuterated internal standard
-
-
Procedure:
-
To 1 mL of urine, add the internal standard.
-
Adjust the pH of the sample to approximately 9-10 with NaOH solution.
-
Add 3 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of TFAA to the dried extract.
-
Heat at 70°C for 20 minutes.
-
Evaporate to dryness and reconstitute in 100 µL of ethyl acetate for GC-MS analysis.
-
2. GC-MS Parameters
-
Gas Chromatography (GC):
-
Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Characteristic Ions for this compound-TFA derivative (Hypothetical): m/z (to be determined based on the mass spectrum of the derivatized compound).
-
Quantitative Data Summary: Dihydro-dibutylone in Urine (LC-MS/MS)
| Parameter | Result | Reference |
| Linearity Range | 1 - 1000 ng/mL | [8] |
| Limit of Detection (LOD) | 0.20 ng/mL | [8] |
| Limit of Quantification (LOQ) | 1 ng/mL | [8] |
| Accuracy | Not specified | [8] |
| Precision | Not specified | [8] |
| Recovery | Not specified | [8] |
Analysis of this compound in Hair
Application Note
Hair analysis provides a long-term window of detection for drug use, making it a valuable tool in forensic toxicology and clinical monitoring. A validated LC-MS/MS method for 16 synthetic cathinones in hair, including butylone, has demonstrated a limit of quantification as low as 1 pg/mg.[11][12][13] This indicates that a highly sensitive method for this compound in hair is achievable.
Experimental Protocol: LC-MS/MS Method for this compound in Hair
This protocol is adapted from a validated method for synthetic cathinones in hair.[11][12][13]
1. Sample Preparation: SPE
-
Materials:
-
Deionized water
-
Dichloromethane
-
Methanol
-
0.1 M Hydrochloric acid (HCl)
-
SPE cartridges (as for blood analysis)
-
This compound standard and deuterated internal standard
-
-
Procedure:
-
Wash approximately 20 mg of hair with deionized water and then with dichloromethane to remove external contamination.
-
Dry the hair and pulverize it.
-
Incubate the pulverized hair in 1 mL of 0.1 M HCl overnight at 45°C.
-
Centrifuge the sample and proceed with the supernatant for SPE cleanup as described in the blood protocol.
-
2. LC-MS/MS Parameters
The LC-MS/MS parameters would be similar to those described for blood analysis, with optimization for the lower concentrations typically found in hair.
Quantitative Data Summary: Butylone (this compound Metabolite) in Hair
| Parameter | Result | Reference |
| Linearity Range | 1 - 500 pg/mg | [11][12] |
| Limit of Quantification (LOQ) | 1 pg/mg | [11][12] |
| Accuracy | Within ±15% | [11][12] |
| Precision (CV) | < 15% | [11][12] |
| Recovery | > 85% | [11][12] |
Analysis of this compound in Oral Fluid
Application Note
Oral fluid is a convenient and non-invasive alternative to blood for detecting recent drug use. The analysis of this compound in oral fluid can be performed using LC-MS/MS following a suitable sample preparation step to remove matrix interferences.
Experimental Protocol: LC-MS/MS Method for this compound in Oral Fluid
This protocol is based on general SPE methods for drugs of abuse in oral fluid.[1][14][15]
1. Sample Preparation: SPE
-
Materials:
-
Oral fluid collection device (e.g., Quantisal®)
-
4% Formic acid
-
Methanol
-
Ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol)
-
Mixed-mode cation exchange SPE cartridges
-
This compound standard and deuterated internal standard
-
-
Procedure:
-
Collect oral fluid using a collection device and transfer 1 mL to a tube.
-
Add the internal standard and 1 mL of 4% formic acid.
-
Vortex the sample.
-
Proceed with SPE as described in the blood protocol.
-
2. LC-MS/MS Parameters
The LC-MS/MS parameters would be similar to those described for blood analysis.
Quantitative Data Summary: General Synthetic Cathinones in Oral Fluid
| Parameter | Result | Reference |
| Linearity Range | 2.5 - 500 ng/mL | [14] |
| Limit of Detection (LOD) | 1 ng/mL | [14] |
| Limit of Quantification (LOQ) | 2.5 ng/mL | [14] |
| Accuracy | 85.3 - 108.4% | [14] |
| Precision (CV) | 1.9 - 14% | [14] |
| Recovery | Not specified |
Stability of this compound in Biological Samples
The stability of this compound in biological matrices is a critical factor for accurate quantification. Studies have shown that 3,4-methylenedioxy derivatives of cathinones, including this compound, are among the more stable compounds in this class.[5] However, storage conditions can significantly impact their stability.[5][15]
-
Blood and Urine: this compound is relatively stable in blood and urine when stored at refrigerated (4°C) or frozen (-20°C) temperatures. Significant degradation can occur at room temperature.[5][10][15] The pH of the urine sample also plays a crucial role, with better stability observed in acidic urine.[15]
-
Hair: While specific stability data for this compound in hair is limited, cannabinoids in hair have been shown to be susceptible to degradation upon exposure to sunlight.[16][17] Therefore, it is recommended to store hair samples in the dark at room temperature.[18][19]
Conclusion
The validated methods and protocols presented in this document provide a comprehensive guide for the analysis of this compound in various biological samples. The use of LC-MS/MS offers the highest sensitivity and specificity, making it the gold standard for confirmation and quantification. GC-MS provides a viable alternative, particularly for urine analysis. Proper sample preparation and consideration of analyte stability are crucial for obtaining accurate and reliable results. These methods are essential tools for researchers, scientists, and drug development professionals working to understand the impact of novel psychoactive substances like this compound.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of 30 Synthetic Cathinones in Postmortem Blood Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a multi-analyte LC-MS/MS method for screening and quantification of 87 psychoactive drugs and their metabolites in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dpxtechnologies.com [dpxtechnologies.com]
- 9. iris.unito.it [iris.unito.it]
- 10. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A multi-analyte LC-MS/MS method for screening and quantification of 16 synthetic cathinones in hair: Application to postmortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dpxtechnologies.com [dpxtechnologies.com]
- 16. scispace.com [scispace.com]
- 17. [PDF] Stability of cannabinoids in hair samples exposed to sunlight. | Semantic Scholar [semanticscholar.org]
- 18. View of IMPACT OF SAMPLE STORAGE CONDITIONS ON FORENSIC TOXICOLOGY ANALYSIS – A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Forensic Toxicology Detection of Dibutylone
Introduction
Dibutylone (also known as bk-DMBDB) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that are structurally related to amphetamines.[1][2][3] Synthetic cathinones are often marketed as "bath salts" or "plant food" to circumvent drug laws.[4][5] The increasing abuse of these substances has led to significant challenges for forensic toxicology laboratories, requiring sensitive and reliable methods for their detection and quantification in biological specimens.[5][6] These application notes provide an overview of the analytical techniques and detailed protocols for the detection of this compound in forensic toxicology casework.
Analytical Techniques for this compound Detection
The primary analytical methods for the identification and quantification of synthetic cathinones like this compound in biological matrices are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique in forensic laboratories for the preliminary identification of synthetic cathinones.[8] It offers good chromatographic separation and characteristic mass spectra. However, the mass spectra of many cathinones are dominated by a common iminium ion fragment, which can make differentiation between analogues challenging.[4][9] For this compound, characteristic fragment ions (m/z) observed are 86.1 (base peak), 71.2, 121.1, and 149.0.[10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method for the quantification of synthetic cathinones and their metabolites.[4][11] It is often preferred for its ability to analyze thermally labile compounds without derivatization and for its high selectivity in complex biological matrices.[11] LC-MS/MS methods, particularly those using multiple reaction monitoring (MRM), are capable of detecting a wide range of synthetic cathinones in a single run.[11][12]
This compound Metabolism
Understanding the metabolism of this compound is crucial for its detection, as metabolites can serve as important biomarkers and extend the detection window.[6][13] In vitro studies using human liver microsomes (HLM) and analysis of authentic human specimens have identified several key metabolic pathways for this compound.[1][2][14]
The major metabolic transformations include:
-
N-dealkylation: this compound can be metabolized to Butylone. However, Butylone may also be co-ingested or present as a synthesis byproduct, making it a less reliable biomarker.[1][2][14]
-
β-Ketone Reduction: The hydrogenation of the beta-ketone group is a prominent metabolic pathway, resulting in a metabolite that is a more specific biomarker for this compound ingestion.[1][2][14]
-
Other Pathways: Other identified metabolic routes include aliphatic hydroxylation and demethylenation followed by O-methylation.[13]
Below is a diagram illustrating the primary metabolic pathways of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound (bk-DMBDB): Intoxications, Quantitative Confirmations and Metabolism in Authentic Biological Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unodc.org [unodc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Identification of Synthetic Cathinones in Seized Materials: A Review of Analytical Strategies Applied in Forensic Chemistry [cfsre.org]
- 8. researchgate.net [researchgate.net]
- 9. ojp.gov [ojp.gov]
- 10. Identification of the New Psychoactive Substance this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of 30 Synthetic Cathinones in Postmortem Blood Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lawdata.com.tw [lawdata.com.tw]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Dibutylone as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and quantification of dibutylone (bk-DMBDB) in forensic and research settings using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are intended to be used with a certified this compound reference standard.
Introduction
This compound (1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-one) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that has seen a rise in abuse. As a Schedule I compound in the United States, the accurate identification and quantification of this compound in seized materials and biological specimens are crucial for forensic toxicology, clinical chemistry, and drug development research. A well-characterized reference standard is essential for method validation, ensuring the accuracy and reliability of analytical results.
Physicochemical Data
| Property | Value |
| Chemical Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| CAS Number | 802286-83-5 (base), 17763-12-1 (HCl salt) |
| Appearance | White Powder |
Quantitative Analysis Data
The following tables summarize key quantitative parameters for the analysis of this compound using LC-MS/MS and GC-MS.
Table 1: LC-MS/MS Quantitative Parameters
| Parameter | Value | Reference(s) |
| Linearity Range | 1 - 500 ng/mL | [1] |
| Limit of Quantification (LOQ) | 1 ng/mL | [1] |
| Limit of Detection (LOD) | 1 ng/mL | [1] |
| Precursor Ion (m/z) | 236.1 | [2] |
| Quantifier Ion (m/z) | 191.1 | |
| Qualifier Ion (m/z) | 149.1 | |
| Internal Standard | This compound-d7 (or other suitable deuterated analog) |
Table 2: GC-MS Quantitative Parameters
| Parameter | Value | Reference(s) |
| Retention Time | ~9.373 min (method dependent) | |
| Quantifier Ion (m/z) | 86.1 (Base Peak) | [3] |
| Qualifier Ion 1 (m/z) | 71.2 | [3] |
| Qualifier Ion 2 (m/z) | 121.1 | [3] |
| Qualifier Ion 3 (m/z) | 149.0 | [3] |
| Internal Standard | This compound-d7 (or other suitable deuterated analog) |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Biological Matrices by LC-MS/MS
This protocol describes a method for the quantitative analysis of this compound in matrices such as blood, urine, or serum.
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of biological matrix, add an appropriate amount of this compound-d7 internal standard.
-
Vortex mix the sample.
-
Perform a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Wash the cartridge with appropriate solvents (e.g., deionized water, acidic buffer, methanol).
-
Elute the analyte and internal standard with a basic organic solvent mixture (e.g., methanol with ammonium hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-5% B
-
9.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: 236.1 -> 191.1 (Quantifier), 236.1 -> 149.1 (Qualifier)
-
This compound-d7: 243.2 -> 191.1 (or other appropriate transition)
-
-
Collision Energy: Optimize for the specific instrument, typically in the range of 10-30 eV.
3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of this compound in the samples by interpolation from the calibration curve.
Protocol 2: Identification and Quantification of this compound by GC-MS
This protocol is suitable for the analysis of this compound in seized materials or extracts.
1. Sample Preparation
-
Dissolve a known amount of the sample in a suitable solvent (e.g., methanol).
-
Add an appropriate amount of this compound-d7 internal standard.
-
Dilute to a final concentration within the calibrated range of the instrument.
2. GC-MS Instrumentation and Conditions
-
GC System: Gas chromatograph with an autosampler
-
Column: DB-1 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 280 °C
-
Injection Mode: Split (e.g., 20:1) or splitless, depending on the required sensitivity
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp to 280 °C at 20 °C/min
-
Hold at 280 °C for 5 min
-
-
MS System: Single quadrupole or ion trap mass spectrometer
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 40-550 amu
-
Selected Ion Monitoring (SIM) ions:
-
This compound: m/z 86.1 (Quantifier), 71.2, 121.1, 149.0 (Qualifiers)[3]
-
This compound-d7: Select appropriate ions based on its fragmentation pattern.
-
3. Data Analysis
-
Identify this compound by comparing the retention time and the relative abundances of the characteristic ions to those of the certified reference standard.
-
For quantitative analysis, create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
Mandatory Visualizations
Caption: A representative synthetic pathway for this compound.
Caption: Major metabolic pathways of this compound.
Caption: General analytical workflow for this compound analysis.
References
Application Notes and Protocols for In Vivo Self-Administration Studies of Dibutylone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo self-administration studies of dibutylone, a synthetic cathinone, in rodent models. The information is intended to guide researchers in designing and executing experiments to assess the abuse potential and reinforcing effects of this novel psychoactive substance.
Introduction
This compound (bk-DMBDB) is a stimulant drug of the amphetamine, phenethylamine, and cathinone classes.[1] As a novel psychoactive substance, understanding its potential for abuse is a critical public health concern. Animal self-administration studies are the gold standard for evaluating the reinforcing properties of drugs and predicting their abuse liability in humans.[2][3] This document outlines the methodologies for intravenous self-administration of this compound in rats, based on published research, to ensure robust and reproducible findings.
Quantitative Data Summary
The following tables summarize the quantitative data from a key study comparing the reinforcing effects of this compound with methamphetamine (METH), ethylone, and N-ethylpentylone in male Sprague-Dawley rats.[4]
Table 1: Operant Self-Administration Dose-Response Data [4]
| Compound | Unit Dose (mg/kg/infusion) | Mean Number of Infusions (±SEM) | Mean Active Lever Presses (±SEM) | Mean Inactive Lever Presses (±SEM) |
| Saline | 0 | 2.3 ± 0.6 | 10.5 ± 2.1 | 4.3 ± 1.0 |
| METH | 0.003 | 4.1 ± 1.0 | 15.8 ± 3.5 | 4.6 ± 1.2 |
| 0.01 | 12.5 ± 2.3 | 35.1 ± 6.8 | 5.1 ± 1.5 | |
| 0.03 | 25.8 ± 4.1 | 68.3 ± 10.2 | 6.3 ± 1.8 | |
| 0.1 | 15.3 ± 2.9 | 40.5 ± 7.5 | 5.8 ± 1.6 | |
| 0.3 | 8.1 ± 1.7 | 22.6 ± 4.9 | 4.9 ± 1.3 | |
| This compound | 0.01 | 3.8 ± 0.9 | 12.6 ± 2.8 | 4.1 ± 0.9 |
| 0.03 | 8.9 ± 1.8 | 25.4 ± 5.1 | 5.0 ± 1.3 | |
| 0.1 | 20.1 ± 3.5 | 55.7 ± 9.2 | 6.1 ± 1.7 | |
| 0.3 | 12.4 ± 2.5 | 33.8 ± 6.9 | 5.5 ± 1.4 | |
| 1.0 | 6.2 ± 1.4 | 18.1 ± 4.2 | 4.7 ± 1.1 | |
| Ethylone | 0.03 | 3.1 ± 0.7 | 11.2 ± 2.5 | 4.0 ± 0.8 |
| 0.1 | 6.5 ± 1.3 | 19.8 ± 4.5 | 4.8 ± 1.2 | |
| 0.3 | 15.7 ± 3.1 | 42.9 ± 8.1 | 5.9 ± 1.6 | |
| 1.0 | 9.8 ± 2.0 | 28.1 ± 6.0 | 5.3 ± 1.4 | |
| 3.0 | 4.5 ± 1.1 | 14.3 ± 3.7 | 4.4 ± 1.0 | |
| N-ethylpentylone | 0.01 | 4.5 ± 1.1 | 14.9 ± 3.9 | 4.7 ± 1.2 |
| 0.03 | 10.2 ± 2.1 | 29.7 ± 6.2 | 5.2 ± 1.4 | |
| 0.1 | 22.6 ± 3.9 | 61.3 ± 10.0 | 6.2 ± 1.7 | |
| 0.3 | 14.1 ± 2.8 | 38.2 ± 7.3 | 5.7 ± 1.5 | |
| 1.0 | 7.5 ± 1.6 | 21.0 ± 4.7 | 4.8 ± 1.2 |
SEM: Standard Error of the Mean
Table 2: Behavioral Economics Analysis [4]
| Compound | Unit Dose for Demand Analysis (mg/kg/infusion) | Demand Elasticity (α) | Essential Value (EV) |
| METH | 0.05 | 0.25 | 7.93 |
| This compound | 0.1 | 0.26 | 7.81 |
| Ethylone | 0.4 | 0.38 | 4.19 |
| N-ethylpentylone | 0.1 | 0.33 | 5.21 |
Experimental Protocols
Animal Model and Housing
-
Species: Male Sprague-Dawley rats.[4]
-
Weight: 250-300 g at the start of the experiment.
-
Housing: Single-housed in a temperature- and humidity-controlled vivarium.
-
Light Cycle: 12-hour reverse light-dark cycle (lights off at 08:00).[5]
-
Acclimation: Allow at least one week of acclimation to the housing facility before any experimental procedures.[5]
-
Food and Water: Ad libitum access to standard chow and water, unless otherwise specified by the experimental design (e.g., food restriction for initial lever press training).
Surgical Procedure: Intravenous Catheter Implantation
Aseptic surgical techniques are required for the implantation of chronic indwelling intravenous catheters.
-
Anesthesia: Isoflurane or a combination of ketamine/xylazine.
-
Catheter Tubing: Medical-grade silicone tubing (e.g., Silastic).
-
Procedure:
-
Make a small incision between the scapulae.
-
Exteriorize a vascular access port or the end of the catheter through this incision.
-
Make a second incision over the jugular vein.
-
Isolate the right jugular vein and make a small incision.
-
Insert the catheter into the vein, advancing it towards the right atrium.
-
Secure the catheter to the vein with surgical suture.
-
Tunnel the catheter subcutaneously from the jugular incision to the dorsal incision.
-
Close all incisions with sutures or surgical staples.
-
-
Post-operative Care:
Apparatus: Operant Conditioning Chambers
-
Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and a drug infusion pump.
-
The chamber should be housed within a sound-attenuating cubicle with a fan for ventilation.
Behavioral Procedure: Intravenous Self-Administration
The following protocol is based on a fixed-ratio 1 (FR1) schedule of reinforcement.[4]
-
Acquisition Phase (Training):
-
Rats are initially trained to self-administer a known reinforcing substance, such as methamphetamine (METH) at a dose of 0.05 mg/kg/infusion.[4]
-
Place the rat in the operant chamber for a 2-hour session daily.
-
A press on the "active" lever results in a single intravenous infusion of the drug, accompanied by the illumination of the stimulus light for a brief period (e.g., 5 seconds).
-
A press on the "inactive" lever has no programmed consequences but is recorded.
-
A "time-out" period (e.g., 20 seconds) follows each infusion, during which active lever presses are recorded but do not result in another infusion.
-
Training continues until the rat demonstrates stable responding, defined as a consistent number of infusions per session (e.g., <20% variation over three consecutive days) and a clear discrimination between the active and inactive levers.
-
-
Dose-Substitution Phase (this compound Testing):
-
Once stable METH self-administration is achieved, saline and different doses of this compound are substituted for METH.[4]
-
Test a range of this compound doses (e.g., 0.01, 0.03, 0.1, 0.3, 1.0 mg/kg/infusion) in a randomized order.[4]
-
Each dose is tested for a set number of sessions (e.g., 3 consecutive days) to allow for stabilization of responding.
-
A return to the training drug (METH) should occur between test doses to ensure responding is maintained.
-
-
Behavioral Economics Phase (Optional):
-
To further assess the reinforcing efficacy, a behavioral economic analysis can be performed.[4]
-
Following the determination of the peak reinforcing dose from the dose-response curve, rats are trained to self-administer that specific dose of this compound (e.g., 0.1 mg/kg/infusion).[4]
-
The response requirement (FR schedule) is then systematically increased across sessions (e.g., FR1, FR2, FR5, FR10, etc.).
-
The consumption of the drug at each "price" (response requirement) is plotted to generate a demand curve.
-
The elasticity of the demand curve (α) provides a measure of the reinforcing efficacy of the drug.[4]
-
Data Analysis
-
The primary dependent variables are the number of infusions earned and the number of presses on the active and inactive levers.
-
Data are typically analyzed using analysis of variance (ANOVA) to compare responding across different doses and between the active and inactive levers.
-
For behavioral economics, consumption data is fitted to an exponential demand equation to derive the elasticity (α) and essential value (EV).
Visualizations
Caption: Workflow for this compound Self-Administration Study.
Caption: Proposed Mechanism of this compound's Reinforcing Effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Self-administration of drugs in animals and humans as a model and an investigative tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Relative reinforcing effects of this compound, ethylone, and N-ethylpentylone: self-administration and behavioral economics analysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Behavioral Economics Analysis of Dibutylone's Reinforcing Effects
Audience: Researchers, scientists, and drug development professionals.
Abstract: Dibutylone (bk-DMBDB) is a synthetic cathinone that has emerged on the recreational drug market.[1][2] Understanding its reinforcing effects is crucial for assessing its abuse liability. This document provides a framework for analyzing the reinforcing efficacy of this compound using principles of behavioral economics. It includes detailed protocols for intravenous self-administration (IVSA) and conditioned place preference (CPP), along with a quantitative data summary from preclinical studies. The goal is to offer a standardized approach for researchers investigating the abuse potential of novel psychoactive substances.
Quantitative Data Summary
Behavioral economic analyses quantify the reinforcing effectiveness of a drug by examining how much work an animal will expend to receive it. A key study compared this compound with methamphetamine (METH) and other synthetic cathinones.[1] The data reveal that this compound functions as an effective reinforcer with an abuse potential comparable to that of METH.[1]
Table 1: Comparative Reinforcing Efficacy of this compound and Other Stimulants
| Compound | Self-Administration Dose (mg/kg/infusion) | Reinforcing Potency Rank Order | Demand Elasticity (α) Derived Essential Value (EV) |
|---|---|---|---|
| Methamphetamine (METH) | 0.05 | 1 | 7.93 |
| This compound | 0.1 | 2 (tie) | 7.81 |
| N-Ethylpentylone | 0.1 | 2 (tie) | 5.21 |
| Ethylone | 0.4 | 3 | 4.19 |
Source: Data synthesized from a behavioral economics analysis in male Sprague-Dawley rats.[1]
Interpretation:
-
Reinforcing Potency: this compound is approximately equipotent to N-ethylpentylone as a reinforcer, and both are less potent than methamphetamine.[1]
-
Reinforcing Efficacy (Essential Value): The essential value (EV), a measure of reinforcing efficacy derived from demand elasticity, shows that this compound (EV = 7.81) is nearly as effective a reinforcer as methamphetamine (EV = 7.93).[1] This suggests that while a slightly higher dose of this compound may be needed to establish reinforcement compared to METH, its ability to maintain behavior under increasing costs (i.e., effort) is similarly high, indicating a significant abuse liability.[1]
Experimental Protocols
Protocol: Intravenous Self-Administration (IVSA) and Demand Analysis
This protocol is designed to assess the reinforcing effects of this compound using an IVSA model in rats, followed by a behavioral economic analysis.
2.1.1 Materials
-
Male Sprague-Dawley rats (250-300g)
-
Standard operant conditioning chambers
-
Intravenous infusion pump system
-
Vascular access catheters
-
This compound HCl, dissolved in sterile 0.9% saline
-
Surgical suite and recovery area
2.1.2 Catheter Implantation Surgery
-
Anesthetize rats using an appropriate anesthetic (e.g., isoflurane).
-
Implant a chronic indwelling catheter into the right jugular vein.
-
Pass the catheter subcutaneously to the mid-scapular region and externalize it.
-
Allow a 5-7 day recovery period with daily catheter flushing (heparinized saline) to maintain patency.
2.1.3 Self-Administration Training
-
Train rats to self-administer a standard reinforcer like methamphetamine (0.05 mg/kg/infusion) under a Fixed-Ratio 1 (FR1) schedule, where one active lever press results in one infusion.[1]
-
Sessions are typically 2 hours daily. An active lever press triggers the infusion pump and a cue light, while an inactive lever has no programmed consequences.
-
Continue training until stable responding is achieved (e.g., <20% variation in intake over 3 consecutive days).
2.1.4 this compound Dose-Response Substitution
-
Once stable METH self-administration is established, substitute different doses of this compound (e.g., 0.01, 0.03, 0.1, 0.3, 1.0 mg/kg/infusion) for METH to generate a full dose-response curve.[1]
-
The resulting data typically form an inverted U-shaped curve, showing an increase and then a decrease in self-administration as the dose increases.[1]
2.1.5 Behavioral Economic (Demand) Protocol
-
Select a this compound dose from the descending limb of the dose-response curve (e.g., 0.1 mg/kg/infusion) for this phase.[1]
-
Transition the reinforcement schedule from FR1 to a progressive-ratio (PR) schedule within each session. The response requirement increases with each successive infusion.
-
The session begins with a low cost (e.g., FR1) and the FR requirement increases systematically (e.g., 1, 2, 4, 6, 9, 12...).
-
Record consumption (number of infusions) at each "price" (FR value).
-
Plot consumption as a function of price to generate a demand curve. Calculate the elasticity (α) of the curve, which quantifies the rate at which consumption decreases as the price increases. Transform α into the essential value (EV) for a standardized measure of reinforcing efficacy.[1]
Protocol: Conditioned Place Preference (CPP)
The CPP paradigm assesses the rewarding properties of this compound by measuring an animal's preference for an environment previously paired with the drug.[3][4]
2.2.1 Materials
-
Three-compartment CPP apparatus (two large outer compartments with distinct visual and tactile cues, separated by a smaller neutral center compartment).[3]
-
Male Sprague-Dawley rats or mice.
-
This compound HCl, dissolved in sterile 0.9% saline.
2.2.2 Procedure
-
Pre-Conditioning (Baseline Preference Test - Day 1): Place the animal in the central compartment and allow it to freely explore all three compartments for 15-20 minutes. Record the time spent in each compartment to determine any initial bias. An unbiased design is often preferred.[3][5]
-
Conditioning Phase (Days 2-9): This phase typically lasts 8 days and involves alternating injections of this compound and vehicle.
-
Drug Pairing: On specified days (e.g., 2, 4, 6, 8), administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) and immediately confine the animal to one of the outer compartments for 30 minutes.
-
Vehicle Pairing: On alternate days (e.g., 3, 5, 7, 9), administer a saline vehicle injection and confine the animal to the opposite outer compartment for 30 minutes. The assignment of drug-paired compartment should be counterbalanced across subjects.
-
-
Post-Conditioning (Expression Test - Day 10): Place the animal (in a drug-free state) in the central compartment and allow it to freely explore the entire apparatus for 15-20 minutes.[3]
-
Data Analysis: Record the time spent in the drug-paired and vehicle-paired compartments. A significant increase in time spent in the drug-paired compartment compared to the vehicle-paired compartment (and relative to baseline) indicates a conditioned place preference, suggesting the drug has rewarding properties.[5]
Visualizations
Neurochemical Mechanism of Action
Synthetic cathinones like this compound primarily exert their effects by interacting with monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[6] this compound's reinforcing effects are thought to be driven by its action as a dopamine transporter (DAT) blocker, which increases synaptic dopamine levels in reward-related brain circuits.[7]
Caption: this compound blocks the dopamine transporter (DAT).
Experimental Workflow: Intravenous Self-Administration
The IVSA workflow involves several sequential stages, from surgical preparation to the final behavioral economic analysis, to determine the reinforcing efficacy of a compound.
Caption: Workflow for IVSA and behavioral economic analysis.
Logical Framework: Conditioned Place Preference
The CPP protocol is based on Pavlovian conditioning, where the rewarding effects of a drug (Unconditioned Stimulus) become associated with a specific environment (Conditioned Stimulus).
Caption: Pavlovian conditioning framework for CPP.
References
- 1. Relative reinforcing effects of this compound, ethylone, and N-ethylpentylone: self-administration and behavioral economics analysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 5. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]
- 6. Individual Differences in the Relative Reinforcing Effects of 3,4-Methylenedioxypyrovalerone under Fixed and Progressive Ratio Schedules of Reinforcement in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthetic cathinones, butylone and pentylone, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Synthesized Dibutylone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of synthesized Dibutylone (bk-DMBDB), a synthetic cathinone. The following protocols are intended for use in a controlled laboratory setting by qualified professionals. Adherence to all applicable safety regulations and legal requirements is mandatory.
Introduction
This compound, or 1-(benzo[d][1][2]dioxol-5-yl)-2-(dimethylamino)butan-1-one, is a synthetic cathinone.[3] Following its synthesis, the crude product typically contains unreacted starting materials, byproducts, and other impurities.[1] Effective purification is crucial to obtain a compound of sufficient purity for analytical characterization and further research. This guide outlines three common and effective techniques for the purification of this compound: acid-base extraction, recrystallization, and column chromatography.
Purification Techniques Overview
A multi-step purification strategy is often employed to achieve high purity. The basic nature of the tertiary amine in this compound allows for a straightforward acid-base extraction to separate it from neutral and acidic impurities.[4] Subsequent recrystallization can then be used to obtain the purified compound in crystalline form, often as a hydrochloride salt to improve stability.[4] For even higher purity or for the separation of closely related compounds, column chromatography is a powerful tool.[5]
Experimental Protocols
Protocol 1: Acid-Base Extraction
This technique leverages the basicity of the tertiary amine in the this compound molecule to separate it from non-basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent like dichloromethane)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude this compound in diethyl ether.
-
Acidic Extraction: Transfer the ethereal solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The protonated this compound hydrochloride salt will be in the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. The organic layer, containing neutral impurities, can be discarded or processed further if desired.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10), as confirmed by pH paper. This will deprotonate the this compound, causing it to precipitate or form an oil.
-
Back-Extraction: Extract the basified aqueous solution with three portions of fresh diethyl ether. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound free base.
References
- 1. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound hydrochloride | 17763-12-1 | Benchchem [benchchem.com]
- 5. Identification of the New Psychoactive Substance this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Studying Dibutylone Metabolism with Human Liver Microsomes
Introduction
Dibutylone (bk-DMBDB) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that has seen a rise in emergence.[1] Understanding the metabolic fate of such compounds is critical for forensic toxicology, clinical diagnostics, and drug development. Human Liver Microsomes (HLM) serve as a valuable in vitro tool for these investigations. HLM are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for Phase I metabolism of many xenobiotics.[2][3][4] Studying the metabolism of this compound using HLM allows for the identification of its primary metabolites and the elucidation of the metabolic pathways involved.[1][5]
Metabolic Pathways of this compound
In vitro studies using HLM have been instrumental in mapping the metabolic profile of this compound.[1][5] The primary metabolic transformations observed include N-dealkylation, β-ketone reduction, and hydroxylation.[6][7]
A significant metabolic pathway for this compound is its conversion to butylone through N-dealkylation.[1][5] However, since butylone may be co-ingested or present as a synthesis byproduct, its utility as a unique biomarker for this compound use is limited.[1][5]
The most prominent and unique metabolite identified in human specimens, following HLM incubation studies, is the product of β-ketone reduction (hydrogenation).[1][5] This dihydro-dibutylone metabolite is considered a more reliable biomarker for confirming this compound ingestion because it is specific to the metabolism of this compound.[1][8]
Other identified metabolic pathways include aliphatic hydroxylation, demethylenation, and subsequent glucuronide conjugation (Phase II metabolism).[6][7] The identification of these metabolites is typically achieved using advanced analytical techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) or tandem mass spectrometry (LC-MS/MS).[1][9]
Data on this compound Metabolism
The following table summarizes the key metabolic pathways and metabolites of this compound identified through studies involving human liver microsomes.
| Metabolic Pathway | Resulting Metabolite(s) | Significance as a Biomarker | Analytical Method |
| β-Keto Reduction | Dihydro-dibutylone | High . Considered a unique and reliable biomarker for this compound ingestion.[1][5] | LC-QTOF-MS[8][9] |
| N-dealkylation | Butylone | Low . Potential for co-ingestion or presence as a synthesis impurity complicates its use as a specific biomarker.[1][5] | LC-MS/MS[9] |
| Aliphatic Hydroxylation | Hydroxylated this compound | Moderate. Contributes to the overall metabolic profile. | LC-HRMS[7] |
| Demethylenation | Demethylenated metabolites | Moderate. Part of the broader metabolic pathway for synthetic cathinones.[7] | LC-HRMS[7] |
| Glucuronidation | Glucuronide conjugates | Phase II metabolite, indicates detoxification pathway. | LC-HRMS[7] |
Visualizations
Protocols
Protocol for In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol outlines a standard procedure for assessing the metabolic stability and identifying the metabolites of this compound using pooled human liver microsomes.
1. Materials and Reagents
-
This compound hydrochloride
-
Pooled Human Liver Microsomes (HLM), e.g., from at least 10 donors[10]
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11]
-
Acetonitrile (ACN), cold, for quenching
-
Internal Standard (IS) in ACN (e.g., a structurally similar compound not expected to be a metabolite)
-
Deionized water
-
Microcentrifuge tubes or 96-well plates
-
Incubator/shaker set to 37°C
2. Experimental Procedure
2.1. Preparation of Solutions
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., water or methanol). Further dilute to a working concentration (e.g., 10 µM) in 0.1 M phosphate buffer.[12] The final organic solvent concentration in the incubation mixture should be kept low (e.g., <1%) to avoid inhibiting enzyme activity.[10][13]
-
HLM Suspension: Thaw the HLM on ice. Dilute the HLM to a working concentration (e.g., 0.5-1.0 mg/mL) with cold 0.1 M phosphate buffer.[12] Keep the suspension on ice until use.
-
NADPH Regenerating System: Prepare the NADPH regenerating system according to the manufacturer's instructions.
2.2. Incubation
-
In microcentrifuge tubes or a 96-well plate, add the HLM suspension and the this compound working solution.
-
Include control incubations:
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to bring the mixture to temperature.[2]
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well (except the "No NADPH" control). The final incubation volume should be uniform (e.g., 200 µL).[12]
2.3. Sampling and Reaction Termination
-
At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), stop the reaction by adding a sufficient volume (e.g., 2-3 volumes) of cold acetonitrile containing the internal standard.[2]
-
The 0-minute time point is prepared by adding the quenching solution before adding the NADPH regenerating system.[2]
2.4. Sample Processing
-
Vortex the samples to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples (e.g., at 10,000 x g for 10 minutes at 4°C) to pellet the precipitated microsomal proteins.[14]
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.
3. Analytical Method: LC-MS/MS or LC-HRMS
-
Analyze the samples using a validated LC-MS/MS or LC-HRMS method.[1][9]
-
Chromatography: Use a suitable C18 column with a gradient elution program, typically with mobile phases consisting of water and methanol or acetonitrile, often with a formic acid modifier.[7]
-
Mass Spectrometry:
-
For quantitative analysis (metabolic stability), operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring the specific parent-to-product ion transitions for this compound and the internal standard.[11]
-
For metabolite identification, operate in a full scan or data-dependent acquisition mode to collect high-resolution mass spectra of potential metabolites.[1][5]
-
4. Data Analysis
-
Metabolic Stability: To determine the rate of metabolism, plot the natural logarithm of the percentage of this compound remaining at each time point versus time. The slope of the linear regression will give the rate constant (k), and the in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Metabolite Identification: Process the high-resolution mass spectrometry data to identify potential metabolites based on their accurate mass, fragmentation patterns, and retention time shifts relative to the parent compound.[1][6]
References
- 1. This compound (bk-DMBDB): Intoxications, Quantitative Confirmations and Metabolism in Authentic Biological Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride | 17763-12-1 | Benchchem [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges in differentiating Dibutylone from its structural isomers
Welcome to the technical support center for the analysis of Dibutylone and its structural isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in differentiating this compound from its structural isomers like Eutylone and Pentylone?
A1: The primary challenges stem from the high structural similarity between this compound and its isomers. This similarity results in:
-
Co-elution: The compounds often have very similar retention times in chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC).[1][2]
-
Similar Mass Spectra: Under standard Electron Ionization (EI) conditions in Mass Spectrometry (MS), the fragmentation patterns of these isomers can be nearly identical, making differentiation based on mass spectra alone difficult.[2][3][4]
-
Legal and Pharmacological Implications: Incorrect identification can have significant legal and public safety consequences, as the legal status and pharmacological profiles of isomers can differ.[5]
Q2: My GC-MS analysis is not separating this compound from its isomers. What can I do?
A2: If you are experiencing co-elution of this compound and its isomers, consider the following troubleshooting steps:
-
Optimize GC Method: Adjust the temperature ramp rate of your GC oven. A slower ramp rate can often improve the separation of closely eluting compounds.
-
Change GC Column: If optimizing the method is insufficient, consider using a different GC column with a different stationary phase. A column with a different selectivity may provide the necessary resolution.
-
Derivatization: Chemical derivatization of the samples can alter their volatility and chromatographic behavior, potentially leading to better separation.[6][7]
-
Complementary Techniques: Employ a secondary analytical technique for confirmation, such as Gas Chromatography-Infrared Spectroscopy (GC-IRD) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10]
Q3: Can Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) be used to differentiate these isomers?
A3: Yes, LC-MS/MS is a powerful technique for isomer differentiation. While MS/MS alone may not always distinguish between isobaric isomers (compounds with the same mass), the chromatographic separation provided by the LC component is crucial.[1][11] Specialized LC columns, such as those with biphenyl stationary phases, can enhance the separation of aromatic isomers through strong pi-pi interactions.[1]
Q4: Are there advanced mass spectrometry techniques that can aid in differentiation?
A4: Yes, advanced MS techniques can provide more detailed structural information. Electron Activated Dissociation (EAD) is an ion activation method that can produce unique fragmentation patterns for positional isomers, allowing for their differentiation.[5][12] Combining EAD with chemometric data analysis, such as t-distributed stochastic neighbor embedding (t-SNE) and Random Forest (RF) algorithms, has shown high accuracy in classifying isomers.[5]
Troubleshooting Guides
Guide 1: Poor Chromatographic Resolution of this compound Isomers
This guide provides a systematic approach to troubleshooting poor separation between this compound and its structural isomers.
Caption: Troubleshooting workflow for poor chromatographic resolution.
Guide 2: Ambiguous Mass Spectral Identification
This guide outlines steps to take when mass spectra of this compound and its isomers are indistinguishable.
Caption: Troubleshooting workflow for ambiguous mass spectra.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound and Isomers
Objective: To separate and identify this compound and its structural isomers using Gas Chromatography-Mass Spectrometry.
Methodology:
-
Sample Preparation: Dissolve a reference standard of the sample in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.
-
Internal Standard: Add an internal standard (e.g., butylone-d3) to the sample solution.[1]
-
GC-MS System:
-
GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection: Inject 1 µL of the sample solution in splitless mode.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Data Analysis: Compare the retention times and mass spectra of the unknown sample with those of certified reference materials.
Protocol 2: LC-MS/MS Analysis for Isomer Differentiation
Objective: To achieve baseline separation and quantification of this compound and its isomers using Liquid Chromatography-Tandem Mass Spectrometry.
Methodology:
-
Sample Preparation: Perform a protein precipitation for biological samples (e.g., serum). Spike with an internal standard (e.g., butylone-d3). Dilute the supernatant before injection.[1]
-
LC System:
-
Column: Raptor Biphenyl (or similar column with enhanced selectivity for aromatic compounds).[1]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
Start at 5% B.
-
Increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Select specific precursor-to-product ion transitions for each isomer.
-
-
Data Analysis: Integrate the peak areas for each isomer and quantify using a calibration curve. The separation of peaks in the chromatogram will confirm the identity of each isomer.
Quantitative Data
The following table summarizes characteristic ion ratios that can be used to differentiate N-butyl pentylone isomers, which are structurally related to this compound. This data illustrates how subtle differences in mass spectra can be leveraged for identification.
| Isomer | Mean Abundance Ratio (m/z 128 / m/z 72) | 95% Confidence Interval |
| N-butyl pentylone | 17.14 | ± 0.14 |
| N-isobutyl pentylone | 6.44 | ± 0.05 |
| N-sec-butyl pentylone | 3.38 | ± 0.02 |
| N-tert-butyl pentylone | 0.75 | ± 0.01 |
| Data adapted from a study on N-butyl pentylone isomers, demonstrating the principle of using ion ratios for differentiation.[10] |
References
- 1. Optimized Isomer Separation of Synthetic Cathinones by LC-MS/MS [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. ojp.gov [ojp.gov]
- 4. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone [mdpi.com]
- 5. research.vu.nl [research.vu.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. unodc.org [unodc.org]
- 9. researchgate.net [researchgate.net]
- 10. The differentiation of N-butyl pentylone isomers using GC-EI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Welcome to the technical support center for resolving chromatographic co-elution issues involving dibutylone and its related compounds. This resource is designed for researchers, scientists, and drug development professionals, providing practical troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the chromatographic analysis of synthetic cathinones.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a significant problem with this compound and its isomers?
A1: Co-elution occurs when two or more compounds elute from the chromatographic column at the same time, resulting in overlapping peaks.[1][2] This is a common challenge with synthetic cathinones like this compound and its isomers (e.g., butylone, eutylone, pentylone) due to their structural similarities.[3][4] Because these compounds are often isobaric (have the same mass), mass spectrometry alone cannot differentiate them if they are not chromatographically separated, leading to inaccurate identification and quantification.[5]
Q2: How can I detect co-elution if my chromatogram shows a single, symmetrical peak?
A2: A symmetrical peak does not guarantee peak purity.[1] If you are using a Diode Array Detector (DAD) with your HPLC, you can perform a peak purity analysis. This involves comparing UV-Vis spectra across the peak; if the spectra are not identical, co-elution is likely.[1] Similarly, with a mass spectrometer, you can examine the mass spectra across the peak. A change in the spectral profile indicates the presence of more than one compound.[1]
Q3: What are the initial steps to troubleshoot the co-elution of this compound and related compounds?
A3: A systematic approach is crucial. Start by assessing the three key factors in the resolution equation: capacity factor (k'), selectivity (α), and efficiency (N).[6]
-
Capacity Factor (k'): Ensure your analytes are retained sufficiently on the column. A very low capacity factor (close to the void volume) will almost guarantee co-elution.[1][6]
-
Selectivity (α): This refers to the ability of the chromatographic system to differentiate between the analytes. Co-elution is fundamentally a selectivity problem.[6]
-
Efficiency (N): This relates to the narrowness of the peaks. While important, improving efficiency alone may not resolve severe co-elution.[6]
Q4: My compounds are eluting too quickly, resulting in poor separation. How can I increase the retention time?
A4: To increase the capacity factor (k') and retention time in reversed-phase HPLC, you should weaken the mobile phase.[1] This is achieved by decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase.[7] Ideally, the capacity factor should be between 1 and 5 for good chromatography.[1]
Q5: I've optimized the retention time, but this compound and its isomers still co-elute. How can I improve selectivity?
A5: Improving selectivity involves changing the chemistry of your separation. Here are several strategies:
-
Modify the Mobile Phase:
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter selectivity as they have different interactions with the stationary phase and analytes.[8]
-
Adjust pH: For ionizable compounds like cathinones, adjusting the pH of the mobile phase can change their retention characteristics and improve separation.[9]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column is the next logical step.
-
Different C18 Columns: Not all C18 columns are the same. Switching to a C18 from a different manufacturer can provide different selectivity.
-
Alternative Stationary Phases: Consider columns with different chemistries, such as biphenyl or pentafluorophenyl (PFP) phases, which offer different interactions (e.g., pi-pi interactions) and can be effective for separating aromatic isomers.[5] Chiral stationary phases are necessary for separating enantiomers.[8][10]
-
-
Adjust the Temperature: Changing the column temperature can influence selectivity and improve resolution.
Troubleshooting Guides
Issue 1: Poor resolution and co-eluting peaks of this compound and its isomers in LC-MS/MS analysis.
Question: My LC-MS/MS chromatogram shows broad, overlapping peaks for this compound, butylone, and pentylone, making quantification impossible. How can I improve the separation?
Answer: Co-elution of synthetic cathinone isomers is a frequent challenge due to their similar structures and physicochemical properties.[3][5] Here is a systematic workflow to improve your separation:
Caption: Troubleshooting workflow for co-eluting this compound isomers.
Issue 2: this compound degradation and co-elution with artifacts in GC-MS analysis.
Question: I am analyzing this compound using GC-MS and observe a peak that seems to co-elute with a degradation product. How can I minimize this?
Answer: Synthetic cathinones can be thermally labile and may degrade in the hot GC inlet, leading to the formation of artifacts that can co-elute with the parent compound.[11]
Troubleshooting Steps:
-
Lower the Injector Temperature: High temperatures in the GC inlet are a primary cause of cathinone degradation.[12] Reduce the inlet temperature to minimize thermal decomposition.
-
Use a Deactivated Inlet Liner: Active sites in the liner can promote degradation. Ensure you are using a clean, deactivated liner.[12]
-
Decrease Residence Time: A faster injection or a higher split ratio can reduce the time the analyte spends in the hot inlet.
-
Derivatization: Derivatizing the cathinones can improve their thermal stability and chromatographic behavior, leading to better peak shapes and resolution.[12] Common derivatizing agents include acylating agents like pentafluoropropionic anhydride (PFPA).[12]
-
Alternative Technique: If thermal degradation remains an issue, consider using LC-MS/MS, which is often preferred for the analysis of synthetic cathinones as it avoids high temperatures.[12][13]
Caption: Workflow to mitigate this compound degradation in GC-MS.
Data and Methodologies
Table 1: Example LC Conditions for Separation of Synthetic Cathinone Isomers
| Parameter | Condition 1 | Condition 2 |
| Column | Biphenyl Core-Shell | Chiral Stationary Phase (e.g., CHIRALPAK®) |
| Mobile Phase A | 0.1% Formic Acid in Water | 5 mM Ammonium Bicarbonate in Water (pH 8.8) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Optimized for isomer separation | Isocratic (e.g., 10:90 A:B) |
| Flow Rate | 0.4 - 0.6 mL/min | 0.3 - 0.7 mL/min |
| Column Temp. | 30 - 40 °C | Ambient or controlled |
| Injection Vol. | 5 - 10 µL | 20 µL |
| Detector | MS/MS | UV/Vis or MS |
| Reference | [5] | [10] |
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound and Isomers in Serum (Based on[5])
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of serum, add 10 µL of an internal standard solution (e.g., butylone-d3).
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex the sample and then centrifuge for 8 minutes at approximately 1600 rpm.
-
Take 50 µL of the supernatant and dilute it with 150 µL of water.
-
Transfer the final solution to an autosampler vial for analysis.
-
-
Chromatographic Conditions:
-
Column: A biphenyl stationary phase column is recommended for its selectivity towards aromatic isomers.
-
Mobile Phase: Use a gradient elution with 0.1% formic acid in water as mobile phase A and acetonitrile as mobile phase B. The gradient should be optimized to maximize the separation of the target isomers.
-
Flow Rate: A flow rate in the range of 0.4-0.5 mL/min is a good starting point.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C, to ensure reproducible retention times.
-
Injection Volume: Inject 5-10 µL of the prepared sample.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. Select specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Protocol 2: GC-MS Analysis of Cathinones with Derivatization (General procedure based on[12])
-
Sample Preparation (Extraction):
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the cathinones from the sample matrix. For LLE, adjust the sample to a basic pH to ensure the cathinones are in their non-ionized form for efficient extraction into an organic solvent.[12]
-
-
Derivatization:
-
Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.
-
Add the derivatizing agent (e.g., PFPA) and a suitable solvent (e.g., ethyl acetate).
-
Heat the mixture (e.g., at 70°C for 20 minutes) to complete the reaction.
-
After cooling, the sample is ready for injection.
-
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column.
-
Injector Temperature: Start with a lower temperature (e.g., 230°C) and optimize as needed to prevent degradation.[12]
-
Oven Program: Use a temperature program with a slow ramp rate to enhance the separation of closely eluting compounds.
-
Carrier Gas: Helium or hydrogen at an optimized flow rate.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[12]
-
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimized Isomer Separation of Synthetic Cathinones by LC-MS/MS [restek.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. unodc.org [unodc.org]
- 12. benchchem.com [benchchem.com]
- 13. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Dibutylone Detection in Complex Matrices
Welcome to the technical support center for the sensitive detection of Dibutylone in complex biological matrices. This resource is designed for researchers, scientists, and professionals in drug development and forensic toxicology. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist you in overcoming common challenges in your analytical workflows.
Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Signal/Poor Sensitivity for this compound
| Possible Cause | Troubleshooting Step | Further Guidance |
| Inefficient Extraction Recovery | Optimize the sample preparation method. For biological samples, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized. | For LLE, ensure the pH of the aqueous phase is adjusted to be basic (pH > 9) to keep this compound in its non-ionized form for efficient extraction into an organic solvent. For SPE, select a mixed-mode cation exchange sorbent for better retention of basic compounds like this compound. |
| Matrix Effects (Ion Suppression) | Enhance sample cleanup using a more rigorous method like SPE. | Matrix components co-eluting with this compound can suppress its ionization in the mass spectrometer's source. A thorough cleanup is crucial.[1] |
| Use a deuterated internal standard (IS). | A stable isotope-labeled IS (e.g., this compound-d5) will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of the signal. | |
| Prepare matrix-matched calibrators. | Preparing calibration standards in the same blank matrix as the samples can help compensate for matrix effects. | |
| Suboptimal MS/MS Parameters | Perform a compound optimization/tuning experiment. | Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor and product ions, collision energy, and other MS parameters for maximum sensitivity. |
| Analyte Degradation | Investigate the stability of this compound under your experimental conditions. | Synthetic cathinones can be susceptible to degradation depending on pH and temperature. Ensure samples are stored properly (e.g., frozen) and processed in a timely manner. Dihydro-metabolites may be more stable biomarkers.[2][3] |
Issue 2: Poor Peak Shape (Tailing or Broadening)
| Possible Cause | Troubleshooting Step | Further Guidance |
| Column Degradation | Replace the analytical column. | Over time, columns can lose their efficiency, leading to poor peak shapes. |
| Incompatible Mobile Phase | Ensure the mobile phase pH is appropriate for the analyte and column. | For basic compounds like this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape by ensuring consistent protonation. |
| Active Sites in the LC System | Use a column with end-capping or consider adding a small amount of a weak acid or base to the mobile phase. | Active sites on the column or in the system can cause secondary interactions with the analyte, leading to peak tailing. |
| Injector Contamination | Clean the injector port and replace the liner and septum. | Contamination in the injector can lead to carryover and distorted peak shapes. |
Issue 3: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step | Further Guidance |
| LC Pump Malfunction or Leaks | Check the LC system for pressure fluctuations and perform maintenance. | A stable and consistent flow rate is essential for reproducible retention times. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. | Even small changes in temperature can affect retention times. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure proper mixing. | The composition of the mobile phase can change over time due to evaporation of the more volatile components. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for enhancing this compound sensitivity in complex matrices?
A1: The most critical steps are a combination of effective sample preparation to minimize matrix effects and the optimization of mass spectrometry parameters. A clean sample extract and a finely tuned mass spectrometer are paramount for achieving low detection limits. The use of a stable isotope-labeled internal standard is also highly recommended for accurate quantification.
Q2: Which sample preparation technique is best for this compound: SPE, LLE, or Protein Precipitation?
A2: The choice of technique depends on the matrix and the desired level of cleanliness and sensitivity.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by effectively removing matrix interferences, leading to reduced ion suppression and higher sensitivity. Mixed-mode cation exchange SPE is often preferred for basic compounds like this compound.[4]
-
Liquid-Liquid Extraction (LLE): A simpler and less expensive technique that can provide good recovery. However, it may be less effective at removing all matrix components compared to SPE.
-
Protein Precipitation (PPT): A quick and easy method for removing proteins from plasma or whole blood, but it is the least effective at removing other matrix components like phospholipids, which can cause significant ion suppression.[1]
Q3: How can I mitigate matrix effects in my this compound analysis?
A3: Several strategies can be employed to mitigate matrix effects:
-
Improve Sample Cleanup: Use a more selective sample preparation method like SPE.
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated analog of this compound will behave similarly to the analyte during extraction and ionization, allowing for reliable correction.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples.
-
Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components.
Q4: What are common adducts of this compound observed in LC-MS/MS, and how can I control their formation?
A4: In electrospray ionization (ESI), this compound can form adducts with sodium ([M+Na]+) and potassium ([M+K]+) in addition to the desired protonated molecule ([M+H]+).[5] This can split the ion signal and reduce sensitivity. To control adduct formation:
-
Lower the Mobile Phase pH: Adding a small amount of a volatile acid like formic acid (0.1%) to the mobile phase provides an excess of protons, favoring the formation of the [M+H]+ ion.[5]
-
Use High-Purity Solvents and Reagents: This minimizes the introduction of metal ions into the system.
-
Add Ammonium Salts: Volatile ammonium salts like ammonium formate or ammonium acetate can also help to promote the formation of the protonated molecule.[6][7]
Experimental Protocols
The following are generalized protocols for the extraction of synthetic cathinones, including this compound, from common biological matrices. Optimization may be required for your specific application and instrumentation.
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Whole Blood/Urine
This protocol is based on a mixed-mode cation exchange SPE method.
-
Sample Pre-treatment:
-
To 1 mL of whole blood or urine, add an appropriate volume of deuterated internal standard (e.g., this compound-d5).
-
Add 2 mL of pH 6.0 phosphate buffer and vortex to mix.
-
Centrifuge the whole blood sample to pellet the precipitated proteins. Use the supernatant for the next step.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of pH 6.0 phosphate buffer. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol. Dry the cartridge under vacuum for 5 minutes after the final wash.
-
-
Elution:
-
Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine
-
Sample Preparation:
-
To 1 mL of urine, add an appropriate volume of deuterated internal standard.
-
Add 100 µL of 5 M NaOH to adjust the pH to > 9.
-
-
Extraction:
-
Add 3 mL of an organic solvent (e.g., a mixture of n-butyl chloride and acetonitrile, 9:1 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Protocol 3: Protein Precipitation (PPT) of this compound from Plasma/Whole Blood
-
Precipitation:
-
To 100 µL of plasma or whole blood, add an appropriate amount of deuterated internal standard.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute.
-
-
Centrifugation:
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully transfer the supernatant to a clean vial for direct injection or further cleanup if necessary.
-
Quantitative Data Comparison
The following tables summarize reported quantitative data for this compound and other relevant synthetic cathinones. Note that direct comparison should be made with caution as experimental conditions vary between studies.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) of this compound and Related Cathinones in Various Matrices
| Analyte | Matrix | Sample Prep | Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| This compound | Urine | LLE | LC-MS/MS | - | 1.0 | [8] |
| This compound | Blood | SPE | LC-Q/TOF-MS | - | 0.25-5 | [9] |
| Multiple Cathinones | Oral Fluid | SPE | LC-MS/MS | 0.2-0.5 | 2.0 | [10] |
| Synthetic Cannabinoids | Oral Fluid | SPE | LC-FD | 0.6-0.7 | 2.2-2.6 | [11] |
Table 2: Comparison of Recovery and Matrix Effects for Different Extraction Methods (General for Drugs of Abuse)
| Method | Matrix | Recovery | Matrix Effect | Reference |
| SPE (Oasis PRiME HLB) | Plasma | High and consistent | Excellent | |
| SPE (Oasis PRiME HLB) | Urine | High and consistent | Excellent | |
| SLE | Plasma | Lower for acidic analytes | Variable | |
| LLE | Plasma | 10-20% lower than SPE/SLE | Higher variability | |
| HybridSPE | Plasma | High | Least interference | [1] |
| SPE (Polymeric) | Plasma | Moderate | Moderate interference | [1] |
| Protein Precipitation | Plasma | Lowest | Greatest interference | [1] |
Visualizations
Caption: Workflow for this compound detection.
Caption: Troubleshooting logic for poor sensitivity.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. Quantitative analysis of multiple illicit drugs in preserved oral fluid by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
Stability of Dibutylone in urine and blood samples under various storage conditions
Welcome to the technical support center for the analysis of Dibutylone in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on sample stability, experimental protocols, and troubleshooting common issues encountered during the analysis of this compound in urine and blood samples.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for urine and blood samples containing this compound to ensure its stability?
A1: this compound, a synthetic cathinone with a 3,4-methylenedioxy group, is among the more stable compounds in its class.[1] However, its stability is significantly influenced by storage temperature and the pH of the matrix. For optimal stability, it is recommended to store both urine and blood samples frozen at -20°C or below.[2][3][4] In urine, maintaining an acidic pH (around 4) can further enhance stability.[3][4]
Q2: How long can I store my samples before significant degradation of this compound occurs?
A2: The duration of stable storage depends on the temperature. At frozen temperatures (-20°C or -40°C), this compound in urine has been shown to be stable for at least one month, with some studies indicating stability for up to six months with minimal degradation.[4] At refrigerated temperatures (4°C), significant degradation can occur within weeks to months, and at room temperature (20-25°C), the degradation is much more rapid, potentially within days.[2]
Q3: Are there any specific preservatives recommended for urine samples to enhance this compound stability?
A3: While specific studies on preservatives for this compound are limited, general guidance for urine sample preservation can be applied. Acidifying the urine to around pH 4 has been shown to be effective for cathinone stability.[3][4] Commonly used urine preservatives that maintain a low pH may be beneficial. However, it is crucial to validate that the chosen preservative does not interfere with the analytical method.
Q4: What are the primary degradation products of this compound that I should be aware of?
A4: The primary metabolic pathway for this compound involves the reduction of the beta-ketone to form a dihydro-dibutylone metabolite. While this is a metabolic product, similar degradation pathways can occur in vitro. Instability of the parent compound can sometimes lead to the formation of other breakdown products, though specific non-metabolic degradation products of this compound are not extensively detailed in the provided literature.
Q5: My immunoassay screen is positive for amphetamines, but my LC-MS/MS confirmation for common amphetamines is negative. Could this be due to this compound?
A5: Yes, this is a known issue. Some synthetic cathinones, including this compound, can cause cross-reactivity with amphetamine immunoassays, leading to presumptive positive results.[3] Confirmatory analysis using a specific and sensitive method like LC-MS/MS is essential to identify the actual compound present.
Troubleshooting Guides
Issue 1: Low or no recovery of this compound after Solid Phase Extraction (SPE).
-
Possible Cause 1: Incorrect SPE cartridge conditioning or equilibration.
-
Solution: Ensure that the SPE cartridges are properly conditioned with methanol and then equilibrated with water or an appropriate buffer before loading the sample. This ensures the sorbent is activated for optimal retention.
-
-
Possible Cause 2: Inappropriate sample pH.
-
Solution: For cation-exchange SPE, the pH of the sample should be adjusted to be at least 2 pH units below the pKa of this compound to ensure it is in its cationic form for effective retention.
-
-
Possible Cause 3: Inefficient elution.
-
Solution: The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. For cation-exchange SPE, this typically involves using a solvent mixture containing a base like ammonium hydroxide to neutralize the charge on the analyte. Ensure the elution solvent is freshly prepared.
-
Issue 2: High variability in quantitative results between replicate samples.
-
Possible Cause 1: Inconsistent sample storage or handling.
-
Solution: Ensure all samples are stored under identical conditions and for similar durations. Avoid repeated freeze-thaw cycles. Thaw samples completely and vortex gently before aliquoting for extraction.
-
-
Possible Cause 2: Matrix effects in the LC-MS/MS analysis.
-
Solution: Biological matrices like urine and blood can cause ion suppression or enhancement, leading to variability. The use of a stable isotope-labeled internal standard (e.g., this compound-d3) is highly recommended to compensate for matrix effects. If not available, perform a thorough validation of matrix effects and consider optimizing the sample cleanup process or chromatographic separation.[5]
-
-
Possible Cause 3: Analyte degradation during sample preparation.
-
Solution: Minimize the time samples are kept at room temperature during the extraction process. Keep extracts cool and analyze them as soon as possible after preparation.
-
Issue 3: Peak tailing or poor peak shape in LC-MS/MS analysis.
-
Possible Cause 1: Secondary interactions with the analytical column.
-
Solution: this compound is a basic compound and can exhibit secondary interactions with residual silanols on C18 columns. The use of a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) can help to improve peak shape by ensuring the analyte is consistently protonated.
-
-
Possible Cause 2: Column degradation.
-
Solution: Ensure the column is not aged or contaminated. A guard column can help to extend the life of the analytical column. If peak shape degrades, try flushing the column or replacing it.
-
-
Possible Cause 3: Incompatibility between the elution solvent and the initial mobile phase.
-
Solution: If the SPE elution solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. If possible, evaporate the eluate and reconstitute it in the initial mobile phase or a compatible solvent.
-
Data Presentation
Table 1: Stability of this compound in Urine under Various Storage Conditions
| Storage Temperature | Duration | pH | Analyte Concentration | Percent Remaining | Reference |
| -20°C | 6 months | 4 | 100 ng/mL | Stable | [3] |
| -20°C | 6 months | 8 | 100 ng/mL | Significant Decrease | [3][4] |
| 4°C | 6 months | 4 | 100 ng/mL | Stable | [3] |
| 4°C | 14 days | Not Specified | Not Specified | >60% | [6] |
| 20°C (Room Temp) | 3 days | Not Specified | Not Specified | >60% | [6] |
| 32°C | Hours | 8 | 100 ng/mL | >20% Loss | [3] |
Table 2: Stability of this compound in Blood under Various Storage Conditions
| Storage Temperature | Duration | pH | Analyte Concentration | Percent Remaining | Reference |
| -26°C | 6 months | Not Specified | 100 ng/mL | Stable | [2] |
| 5°C | 6 months | Not Specified | 100 ng/mL | Stable | [2] |
| 24°C (Room Temp) | 6 months | Not Specified | 100 ng/mL | Stable | [2] |
Note: "Stable" indicates that the compound showed minimal to no degradation. "Significant Decrease" indicates a noticeable loss of the analyte. Quantitative data for this compound is often presented as part of a larger panel of synthetic cathinones, and specific percentage loss values at each time point are not always individually reported.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) of this compound from Urine
This protocol is a general procedure for the extraction of synthetic cathinones from urine using mixed-mode cation exchange SPE and can be adapted for this compound.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Urine sample
-
Internal Standard (IS) solution (e.g., this compound-d3)
-
4% Phosphoric Acid (H3PO4)
-
Methanol (HPLC grade)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Isopropyl Alcohol (IPA)
-
Concentrated Ammonium Hydroxide (NH4OH)
-
Concentrated Formic Acid
Procedure:
-
Sample Pre-treatment: To 100 µL of urine, add an equal volume of 4% H3PO4. Add the internal standard. Vortex to mix.
-
Cartridge Conditioning: Condition the SPE cartridge with 200 µL of methanol, followed by 200 µL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 200 µL of 2% formic acid in water.
-
Wash the cartridge with 200 µL of methanol.
-
-
Elution: Elute the analytes with 2 x 50 µL of a freshly prepared solution of 60:40 acetonitrile/isopropyl alcohol containing 5% ammonium hydroxide.
-
Neutralization: Neutralize the eluate with 5 µL of concentrated formic acid.
-
Dilution: Dilute the sample with 100 µL of water before injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of this compound
This is a representative LC-MS/MS method for the analysis of this compound. Instrument parameters should be optimized for your specific system.
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient starting at a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for this compound:
-
Precursor Ion (m/z): 236.1
-
Product Ions (m/z): 161.2, 191.15, 163.15[7]
-
-
Internal Standard (this compound-d3) MRM Transition:
-
Precursor Ion (m/z): 239.1
-
Product Ion (m/z): 164.2[7]
-
-
Collision Energy: Optimize for your specific instrument, typically in the range of 15-25 V.[7]
-
Other Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows according to the manufacturer's recommendations.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Electrochemical profiling and LC-MS characterization of synthetic cathinones: from methodology to detection in forensic samples. | Semantic Scholar [semanticscholar.org]
- 5. lcms.cz [lcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Identifying unique biomarkers for Dibutylone ingestion to avoid co-ingestion issues
This technical support center provides researchers, scientists, and drug development professionals with detailed guides and frequently asked questions for the identification of unique biomarkers for Dibutylone (bk-DMBDB) ingestion. The focus is on overcoming analytical challenges, particularly the issue of co-ingestion with structurally similar synthetic cathinones.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in confirming this compound ingestion?
A1: The primary challenge is distinguishing between direct ingestion of this compound and co-ingestion of other synthetic cathinones, particularly Butylone. This compound undergoes N-demethylation to form Butylone as a metabolite.[1] Therefore, the presence of Butylone in a sample is not a definitive confirmation of this compound use, as it could have been ingested directly or formed as a byproduct of this compound metabolism.[2][3][4][5]
Q2: Is there a unique biomarker for this compound ingestion?
A2: Yes. The most reliable and unique biomarker for this compound ingestion is its β-ketone reduced metabolite, 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-ol (dihydro-Dibutylone).[1] This metabolite is formed by the hydrogenation of this compound's beta-ketone group.[2][3][4][5] Studies have shown this metabolite to be the most prominent one found in human specimens and unique to the parent drug, making it an ideal target for confirmation.[1][2]
Q3: What are the major metabolic pathways for this compound?
A3: this compound is primarily metabolized through three major pathways:
-
β-Ketone Reduction: The ketone group is reduced to a hydroxyl group, forming the unique dihydro-Dibutylone metabolite.[1][2][6]
-
N-Dealkylation: The N,N-dimethyl group is sequentially demethylated, first forming Butylone (N-demethyl) and then N-desmethyl-butylone (N,N-didesmethyl).[1]
-
Demethylenation: The methylenedioxy bridge is opened, followed by O-methylation.[7][8][9]
// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dihydro [label="Dihydro-Dibutylone\n(Unique Biomarker)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; Butylone [label="Butylone\n(Non-Specific)", fillcolor="#FBBC05", fontcolor="#202124"]; Desmethyl [label="N-desmethyl-butylone", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> Dihydro [label=" β-Ketone Reduction", color="#34A853"]; this compound -> Butylone [label=" N-Demethylation", color="#FBBC05"]; Butylone -> Desmethyl [label=" N-Demethylation", color="#5F6368"]; } caption { label = "Figure 1: Simplified Metabolic Pathway of this compound"; fontsize = 10; }
Caption: Simplified metabolic pathway of this compound.
Q4: What is the recommended analytical technique for detecting this compound and its metabolites?
A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (e.g., LC-QTOF-MS) is the preferred method.[1][2][10] These techniques offer the high sensitivity and specificity required to differentiate between isomeric cathinones and their metabolites. While Gas Chromatography-Mass Spectrometry (GC-MS) can be used, synthetic cathinones are often thermally labile and can degrade in the hot GC inlet, potentially leading to inaccurate quantification or misidentification.[11] LC-based methods avoid this issue.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Sample Degradation: Synthetic cathinones can be unstable in biological matrices, especially at neutral or basic pH and room temperature. | pH Adjustment: Adjust urine sample pH to an acidic range (e.g., 4-6) immediately after collection.[12]Cold Storage: Freeze samples at -20°C or lower for storage. Avoid repeated freeze-thaw cycles by creating smaller aliquots.[12] |
| Peak Tailing or Broadening in LC-MS | Poor Chromatography: Secondary interactions between the amine groups of cathinones and residual silanols on the C18 column. Matrix Effects: Co-eluting matrix components interfering with peak shape. | Use a Different Column: Employ a column with end-capping or a different stationary phase (e.g., phenyl-hexyl). Mobile Phase Modifier: Add a small amount of a competing amine (e.g., triethylamine) or use an acidic mobile phase (e.g., 0.1% formic acid) to improve peak shape. Improve Sample Cleanup: Utilize a more rigorous extraction method like Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) to remove interferences. |
| Inability to Distinguish Isomers | Insufficient Chromatographic Resolution: Co-elution of structurally similar compounds (e.g., this compound and its isomer, Pentedrone). | Optimize LC Method: Increase run time, decrease the gradient slope, or experiment with different mobile phase compositions and column chemistries to improve separation.[13] High-Resolution MS: Utilize high-resolution mass spectrometry to differentiate compounds based on their accurate mass, even if they co-elute. |
| False Positive for Butylone | Metabolic Conversion: this compound is metabolized to Butylone. | Target the Unique Biomarker: Always include the dihydro-Dibutylone metabolite in the analytical method. Its presence is a specific indicator of this compound exposure.[1] |
Experimental Protocols & Data
Protocol: Sample Preparation for LC-MS/MS Analysis
This is a general protocol for the extraction of this compound and its metabolites from urine.
// Nodes start [label="1. Urine Sample Collection\n(1 mL)", fillcolor="#F1F3F4", fontcolor="#202124"]; is [label="2. Add Internal Standard", fillcolor="#F1F3F4", fontcolor="#202124"]; buffer [label="3. Add Buffer\n(e.g., Borax Buffer, pH 10.4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; vortex1 [label="4. Vortex Mix", fillcolor="#FBBC05", fontcolor="#202124"]; lse [label="5. Liquid-Liquid Extraction\n(e.g., N-butyl chloride/ethyl acetate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; vortex2 [label="6. Vortex & Centrifuge", fillcolor="#FBBC05", fontcolor="#202124"]; evap [label="7. Evaporate Organic Layer\n(Under Nitrogen Stream)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; recon [label="8. Reconstitute in Mobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="9. Inject into LC-MS/MS", fillcolor="#202124", fontcolor="#FFFFFF", shape=cds];
// Edges start -> is [color="#5F6368"]; is -> buffer [color="#5F6368"]; buffer -> vortex1 [color="#5F6368"]; vortex1 -> lse [color="#5F6368"]; lse -> vortex2 [color="#5F6368"]; vortex2 -> evap [color="#5F6368"]; evap -> recon [color="#5F6368"]; recon -> analysis [color="#5F6368"]; } caption { label = "Figure 2: General Workflow for Urine Sample Preparation"; fontsize = 10; }
Caption: General workflow for urine sample preparation.
-
Sample Aliquoting : Pipette 1 mL of urine into a 15 mL centrifuge tube.
-
Internal Standard : Fortify the sample with an appropriate deuterated internal standard.
-
Alkalinization : Add 1 mL of 0.1 M borax buffer (pH 10.4) to the sample.[1]
-
Mixing : Vortex the sample for 30 seconds.
-
Extraction : Add 4 mL of an extraction solvent (e.g., N-butyl chloride/ethyl acetate, 70:30 v/v).[1]
-
Separation : Vortex for 2 minutes, then centrifuge at 3,000 rpm for 5 minutes.
-
Evaporation : Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis : Inject a portion of the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes concentration ranges of this compound found in authentic biological samples from published literature. This data can be used as a reference for expected concentration ranges in forensic and clinical toxicology cases.
| Analyte | Matrix | Concentration Range (ng/mL) | Reference |
| This compound | Postmortem Blood | 10 - 1,400 | [1][14] |
| This compound (Parent) | Urine | Detected at concentrations as low as 23 ng/mL, with metabolites still present. | [15] |
| Dihydro-Dibutylone | Various | Consistently the most prominent metabolite found in authentic specimens. | [1] |
| Butylone (Metabolite) | Various | Second most prominent metabolite, but not a specific biomarker. | [1] |
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound (bk-DMBDB): Intoxications, Quantitative Confirmations and Metabolism in Authentic Biological Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (bk-DMBDB): Intoxications, Quantitative Confirmations, and Metabolism in Authentic Biological Specimens [cfsre.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of in vitro Metabolites of Methylenedioxy Designer Drugs -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 8. Characterization of in vitro Metabolites of Methylenedioxy Designer Drugs [accesson.kr]
- 9. Butylone - Wikipedia [en.wikipedia.org]
- 10. Identification of the New Psychoactive Substance this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ojp.gov [ojp.gov]
- 12. benchchem.com [benchchem.com]
- 13. In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound (bk-DMBDB): Intoxications, Quantitative Confirmations and Metabolism in Authentic Biological Specimens | Office of Justice Programs [ojp.gov]
- 15. In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Dibutylone Extraction from Biological Fluids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal extraction of Dibutylone from biological fluids.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider for the stability of this compound in biological samples during storage?
A1: The stability of this compound, like other synthetic cathinones, is primarily influenced by temperature and the pH of the biological matrix. For optimal stability, it is recommended to store samples frozen (-20°C or lower).[1] Room temperature storage can lead to significant degradation. The pH of the sample, particularly in urine, has a substantial impact on stability; therefore, controlling the pH is crucial.[1] Repeated freeze-thaw cycles should also be minimized by aliquoting samples into smaller volumes before freezing.
Q2: Which extraction technique is most suitable for this compound from biological fluids?
A2: The choice of extraction technique depends on the specific biological matrix, the required level of cleanliness of the extract, and the analytical sensitivity needed. The most commonly employed and effective methods for synthetic cathinones, including this compound, are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). SPE, particularly with mixed-mode cation exchange cartridges, often provides the cleanest extracts and high recovery. LLE is a simpler and cost-effective method, while QuEChERS is known for its high throughput and minimal solvent usage.
Q3: What are the expected recovery rates for this compound using different extraction methods?
A3: Recovery rates can vary depending on the specific protocol and matrix. For a panel of 22 synthetic cathinones, including this compound, a validated SPE method reported extraction efficiencies of 81-93% in blood and 84-104% in urine.[2] A study on a broader range of new psychoactive substances using a modified QuEChERS method reported satisfactory validation for blood and urine.[3] For specific quantitative data, please refer to the data tables below.
Q4: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for this compound in biological samples?
A4: The LOD and LOQ are highly dependent on the analytical instrumentation used (e.g., LC-MS/MS, GC-MS). A validated method for 16 synthetic cathinones and their metabolites in urine reported LODs and LOQs within acceptable ranges for forensic and clinical analysis.[4] For a panel of 30 synthetic cathinones in postmortem blood using SPE and LC-MS/MS, the LOD was 5 ng/mL for all target cathinones. A highly sensitive method for 22 synthetic cathinones in blood and urine using LC-Q/TOF-MS achieved LOQs ranging from 0.25 to 5 ng/mL.
Q5: How can matrix effects be minimized during the analysis of this compound?
A5: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a significant challenge. To minimize them, it is crucial to have an efficient sample cleanup. SPE is generally more effective at removing interfering matrix components than LLE. The use of a matrix-matched calibration curve or stable isotope-labeled internal standards can help to compensate for matrix effects. Proper chromatographic separation to avoid co-elution of matrix components with the analyte is also essential.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
| Issue | Possible Cause | Recommended Solution |
| Low Analyte Recovery | Improper conditioning of the SPE cartridge. | Ensure the cartridge is conditioned with the appropriate solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or buffer) without letting the sorbent dry out before sample loading.[5] |
| Incorrect sample pH. | For cation-exchange SPE, the sample pH should be adjusted to be at least 2 pH units below the pKa of this compound to ensure it is in its cationic form for effective retention. | |
| Inappropriate wash solvent. | The wash solvent should be strong enough to remove interferences but not so strong that it elutes this compound. Use a weak organic solvent or an acidified aqueous solution. | |
| Inefficient elution. | The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. For mixed-mode cation exchange, a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) is typically effective.[1] | |
| Sample flow rate is too fast. | A slower flow rate during sample loading and elution allows for better interaction between the analyte and the sorbent, improving recovery.[1] |
Poor Performance in Liquid-Liquid Extraction (LLE)
| Issue | Possible Cause | Recommended Solution |
| Poor and Inconsistent Recoveries | Incorrect pH of the aqueous phase. | Since this compound is a basic compound, adjust the pH of the aqueous sample to a basic pH (typically 9-10) to neutralize it, making it more soluble in the organic extraction solvent. |
| Suboptimal extraction solvent. | Select a water-immiscible organic solvent with a high affinity for this compound. Ethyl acetate and mixtures of organic solvents are commonly used for cathinones. | |
| Emulsion Formation | Vigorous shaking of the sample. | Gently invert the separation funnel instead of vigorous shaking. |
| High concentration of lipids or proteins. | Add salt ("salting out") to the aqueous layer to increase its ionic strength and promote phase separation. Centrifugation can also help to break emulsions. | |
| Analyte Degradation | Unstable pH during extraction. | Ensure the pH is maintained in the optimal range throughout the extraction process. |
Quantitative Data Presentation
Table 1: Comparison of Extraction Methods for this compound and other Synthetic Cathinones
| Extraction Method | Biological Matrix | Analytes | Recovery (%) | Matrix Effect (%) | LOD | LOQ | Reference |
| SPE (Mixed-Mode) | Blood | 22 Synthetic Cathinones | 81 - 93 | Not specified | Not specified | 0.25 - 5 ng/mL | Glicksberg et al. |
| SPE (Mixed-Mode) | Urine | 22 Synthetic Cathinones | 84 - 104 | Not specified | Not specified | 0.25 - 5 ng/mL | Glicksberg et al. |
| SPE (GC-MS) | Blood | 6 Synthetic Cathinones | > 73 | Not specified | 5 ng/mL | 10 ng/mL | |
| SPE (GC-MS) | Blood | 4 Synthetic Cathinones | > 85 | Not specified | 5 - 25 ng/mL | 25 ng/mL | [6] |
| QuEChERS (Modified) | Blood & Urine | 79 NPS and other drugs | Satisfactory | Not specified | Not specified | 0.4 - 16 ng/mL | [3] |
| LC-MS/MS | Urine | 16 Synthetic Cathinones & 10 Metabolites | - | - | - | - | [4] |
Note: Data for this compound is included within the specified analyte group. Detailed data for individual compounds can be found in the cited literature.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Whole Blood
This protocol is a general guideline and may require optimization for specific laboratory conditions and instrumentation.
-
Sample Pre-treatment:
-
To 1 mL of whole blood, add an appropriate internal standard.
-
Add 2 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0) and vortex to mix.
-
Centrifuge the sample at 3000 rpm for 10 minutes to precipitate proteins. Use the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation-exchange SPE cartridge (e.g., 30 mg, 1 mL).
-
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Ensure the sorbent bed does not go dry.[1]
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).[1]
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove remaining interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.[1]
-
-
Elution:
-
Elute this compound from the cartridge with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for your analytical method (e.g., 100 µL).
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Urine
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 1 mL of urine, add an appropriate internal standard.
-
Add a basic buffer (e.g., borate buffer, pH 9-10) to adjust the pH of the sample.
-
-
Extraction:
-
Add 3 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Gently invert the tube for 5-10 minutes to ensure thorough mixing and extraction. Avoid vigorous shaking to prevent emulsion formation.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for your analytical method (e.g., 100 µL).
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. toxicologia.unb.br [toxicologia.unb.br]
- 4. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 6. ovid.com [ovid.com]
Addressing thermal degradation of Dibutylone during GC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the thermal degradation of Dibutylone during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guides & FAQs
This section addresses common issues and questions related to the thermal instability of this compound in GC-MS analysis.
Q1: I am seeing an unexpected peak in my chromatogram with a mass-to-charge ratio (m/z) that is 2 Da lower than my target analyte, this compound. What is causing this?
A1: This is a classic sign of in-situ thermal degradation of this compound within the GC inlet.[1][2] Synthetic cathinones, including this compound, are known to undergo oxidative degradation at the high temperatures of the GC injection port.[1][2][3] This process involves the loss of two hydrogen atoms, resulting in the formation of an enamine degradation product.[1] This degradation product is characterized by a prominent iminium base peak in the mass spectrum that is 2 Da lower than that of the parent drug.[1][2]
Q2: My quantitative results for this compound are inconsistent and seem lower than expected. Could this be related to thermal degradation?
A2: Yes, thermal degradation can significantly impact the accuracy and precision of quantitative analysis.[3] The conversion of this compound to its degradation product means that a portion of your analyte is not reaching the detector in its original form, leading to an underestimation of its concentration. The extent of degradation can vary between injections, contributing to poor reproducibility. Due to this potential for in-situ degradation, some validated methods using GC-MS for cathinones are for qualitative use only.[3]
Q3: How can I minimize or prevent the thermal degradation of this compound during my GC-MS analysis?
A3: Several strategies can be employed to mitigate the thermal degradation of this compound:
-
Lower the Injection Port Temperature: This is the most critical parameter to adjust. High inlet temperatures are a primary driver of degradation.[1][2][3] It is recommended to use the lowest temperature that still allows for efficient volatilization of the analyte.
-
Reduce Residence Time in the Inlet: The longer the analyte spends in the hot injection port, the more likely it is to degrade.[1][2][3] This can be achieved by using a higher carrier gas flow rate or a split injection mode.
-
Use a Split-Mode Injection: A split injection allows for a faster transfer of the analyte onto the column, minimizing its time in the hot inlet.[1]
-
Deactivate the Inlet Liner and Column: Active sites in the GC inlet liner or on the column can promote degradation.[1][2][3] Regularly replacing and using deactivated liners is crucial.
Q4: Are there alternative analytical techniques I can use to avoid this issue altogether?
A4: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) and its variants (LC-MS/MS, LC-q-TOF) are often preferred for the analysis of thermally labile compounds like synthetic cathinones.[3][4] These techniques do not require high temperatures for sample introduction, thus eliminating the problem of thermal degradation.[3]
Q5: Is derivatization a viable option to improve the thermal stability of this compound?
A5: Derivatization is a common technique to improve the GC-amenability of analytes by increasing their thermal stability and improving their chromatographic properties.[5][6] However, for pyrrolidine-type cathinones like this compound, traditional derivatization reagents that target active hydrogens are not effective due to the tertiary amine structure.[3] While derivatization of the ketone functional group is possible, it can suffer from poor yields or the formation of multiple products.[3] For other cathinones, derivatization has been shown to improve chromatographic selectivity and peak shapes.[7]
Data Presentation
The following table summarizes the key GC-MS parameters that should be optimized to minimize the thermal degradation of this compound.
| Parameter | Recommendation to Minimize Degradation | Rationale |
| Injection Port Temperature | Lower the temperature (e.g., start at 250 °C and optimize downwards) | Reduces the primary energy source for thermal degradation.[1][2][3] |
| Injection Mode | Use split mode with a moderate to high split ratio | Decreases the residence time of the analyte in the hot inlet.[1] |
| Inlet Liner | Use a deactivated liner and replace it frequently | Minimizes active sites that can catalyze degradation reactions.[1][2][3] |
| Carrier Gas Flow Rate | Optimize for a higher flow rate (within column specifications) | Reduces the time the analyte spends in the injection port. |
| Column Choice | Consider columns with lower polarity for better separation of isomers | Can help in resolving the parent drug from its degradation products.[8] |
Experimental Protocols
Recommended GC-MS Method for Minimizing this compound Degradation
This protocol provides a starting point for developing a GC-MS method that minimizes the thermal degradation of this compound. Optimization will be required for your specific instrumentation and sample matrix.
-
Sample Preparation:
-
Perform a suitable extraction of this compound from the sample matrix (e.g., solid-phase extraction or liquid-liquid extraction).
-
Evaporate the solvent and reconstitute the extract in an appropriate solvent (e.g., ethyl acetate).
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Injection Port Temperature: 250 °C (or lower, to be optimized).
-
Injection Mode: Split (e.g., 20:1 split ratio).
-
Injection Volume: 1 µL.
-
Inlet Liner: Deactivated, single taper with glass wool.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-550).
-
-
Data Analysis:
-
Monitor for the presence of the this compound parent ion and its characteristic fragments.
-
Look for the presence of a peak corresponding to the -2 Da degradation product.
-
If significant degradation is observed, further reduce the injection port temperature.
-
Mandatory Visualization
Caption: Thermal degradation pathway of this compound in the GC inlet.
Caption: A logical workflow for troubleshooting this compound analysis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ojp.gov [ojp.gov]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects in the LC-MS/MS Analysis of Dibutylone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Dibutylone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, by the presence of co-eluting compounds from the sample matrix.[1][2] In the analysis of biological samples (e.g., plasma, urine), endogenous components like phospholipids, salts, and metabolites can interfere with the ionization of this compound in the mass spectrometer's source.[3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][4] Electrospray ionization (ESI), a common technique used for cathinone analysis, is particularly susceptible to these effects.[3][4]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects: the post-extraction spike method and the post-column infusion method.[1]
-
Post-Extraction Spike (Quantitative): This is the most common quantitative approach.[5] The response of a this compound standard spiked into a pre-extracted blank matrix is compared to the response of the same standard in a neat (clean) solvent.[6] The matrix effect is then calculated as a percentage. A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[1][4]
-
Post-Column Infusion (Qualitative): In this method, a standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. An extracted blank matrix sample is then injected.[2] Any dip or rise in the constant signal baseline reveals the retention times at which ion suppression or enhancement occurs.[6]
Q3: What are the primary strategies to minimize or compensate for matrix effects?
A3: The most effective approach is a combination of three core strategies:
-
Efficient Sample Preparation: Rigorous cleanup to remove interfering matrix components before analysis.[3][7]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components.[2]
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard (SIL-IS) to compensate for signal variations.[1]
Q4: Which sample preparation technique is best for reducing matrix effects for this compound?
A4: The choice depends on the matrix complexity and required sensitivity. Protein precipitation is the simplest method, but Solid-Phase Extraction (SPE) generally provides the cleanest extracts.[3][8]
-
Protein Precipitation (PPT): A rapid technique that uses a solvent like cold acetonitrile to remove the bulk of proteins.[7] However, it is often the least effective at removing other matrix components like phospholipids and may result in significant ion suppression.[5][8]
-
Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by partitioning this compound into an immiscible organic solvent.[5] This method can provide clean extracts, but analyte recovery can be low, especially for more polar compounds.[8]
-
Solid-Phase Extraction (SPE): Widely considered the most effective technique for minimizing matrix effects.[8] It uses a packed cartridge to selectively retain this compound while allowing interfering compounds to be washed away. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is particularly effective for extracting cathinones from complex matrices like urine and blood.[9][10]
Q5: How can I optimize my chromatography to avoid matrix effects?
A5: Chromatographic optimization aims to ensure that this compound elutes at a retention time where there is no significant ion suppression or enhancement. After identifying suppression zones using post-column infusion, you can adjust parameters like the mobile phase gradient, pH, or even switch to a different column chemistry to shift the elution of this compound away from these interferences.[2]
Q6: What is the role of an internal standard, and should I use one for this compound?
A6: An internal standard (IS) is crucial for accurate quantification. The ideal choice is a stable isotope-labeled (e.g., deuterated) version of this compound. A SIL-IS is chemically identical to this compound and will co-elute, meaning it is affected by matrix effects in the same way.[1] By calculating the ratio of the analyte peak area to the IS peak area, variations caused by ion suppression or enhancement can be effectively compensated for, leading to more accurate and precise results.
Q7: My signal for this compound is suppressed. What are the immediate troubleshooting steps?
A7: If you observe significant ion suppression, first confirm it using a post-extraction spike or post-column infusion experiment. Then, consider the following steps:
-
Improve Sample Cleanup: If you are using protein precipitation, switch to a more rigorous method like SPE or LLE.[1]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, but this is only feasible if the this compound concentration is high enough to remain above the limit of quantification.[11]
-
Adjust Chromatography: Modify your LC gradient to better separate this compound from the suppression zone.[1]
-
Check for Phospholipids: Phospholipids from plasma or serum are a major cause of ion suppression.[3] Consider using specialized phospholipid removal plates or cartridges.[1]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Significant Ion Suppression | Co-elution of phospholipids or other endogenous matrix components.[1] High salt concentration in the final extract. | Improve sample cleanup with a more robust SPE or LLE protocol.[1] Optimize the chromatographic gradient to separate this compound from the suppression zone. Ensure complete evaporation of the final extract and reconstitute in a mobile phase-compatible solvent to minimize salt effects.[1] |
| Poor Reproducibility / High %RSD | Variable matrix effects between different samples or batches.[1] Inconsistent sample preparation. | Use a stable isotope-labeled internal standard (SIL-IS) to correct for variations.[1] Evaluate matrix effects across multiple lots of blank matrix to assess variability. Ensure the LC-MS/MS system is properly maintained and calibrated. |
| Low Analyte Recovery | Inefficient extraction method for this compound's polarity. Incomplete elution from the SPE cartridge. Analyte degradation during processing.[12] | Optimize the sample preparation method. For LLE, test different organic solvents and pH conditions. For SPE, ensure the sorbent type (e.g., mixed-mode cation exchange) is appropriate for cathinones.[10] Evaluate this compound's stability under various storage and processing conditions.[1] |
| Peak Shape Distortion (Tailing/Fronting) | Co-eluting matrix components altering the local mobile phase environment on the column. Column overload from matrix components. | Enhance sample cleanup to remove more of the matrix. Reduce the injection volume. Ensure the reconstitution solvent is not significantly stronger than the initial mobile phase. |
Data Presentation
Comparison of Sample Preparation Techniques
The following table summarizes the general effectiveness of common sample preparation techniques for minimizing matrix effects in bioanalysis.
| Technique | Typical Matrix Effect Reduction | Analyte Recovery | Throughput | Pros | Cons |
| Protein Precipitation (PPT) | Low to Moderate | Good to Excellent | High | Fast, simple, inexpensive.[7] | Least effective at removing interferences; high risk of significant matrix effects.[5][8] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable to Good | Moderate | Provides cleaner extracts than PPT; good selectivity.[8] | More labor-intensive; recovery can be poor for polar analytes; uses larger solvent volumes.[5] |
| Solid-Phase Extraction (SPE) | High to Excellent | Good to Excellent | Moderate to High | Provides the cleanest extracts and highest selectivity; can concentrate the analyte.[8][13] | Higher cost per sample; requires method development to optimize. |
Experimental Protocols
Note: These are general protocols and should be optimized for your specific matrix and instrumentation.
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare Three Sets of Samples at a minimum of two concentration levels (low and high QC).[14][15]
-
Set A (Neat Solvent): Spike this compound standard into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank biological matrix (e.g., plasma, urine) through the entire sample preparation procedure. Spike the this compound standard into the final, clean extract.[15]
-
Set C (Pre-Extraction Spike): Spike the this compound standard into the blank biological matrix before starting the sample preparation procedure.
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
Protocol 2: Liquid-Liquid Extraction (LLE) from Plasma
-
Sample Aliquoting: Pipette 200 µL of plasma into a microcentrifuge tube. Add the internal standard.
-
Basification: Add 100 µL of a basic buffer (e.g., 0.1 M sodium carbonate, pH 9-10) and vortex briefly.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture like ethyl acetate/hexane 1:1).[17]
-
Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at >3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approx. 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase. Vortex to dissolve.
Protocol 3: Protein Precipitation (PPT) from Plasma
-
Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube. Add the internal standard.
-
Precipitation: Add 300-400 µL of cold (-20°C) acetonitrile.[18][19]
-
Mixing: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (>10,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.[20]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation & Reconstitution: The supernatant can either be injected directly, diluted, or evaporated and reconstituted in the initial mobile phase.
Protocol 4: Mixed-Mode Solid-Phase Extraction (SPE) from Urine
This protocol is adapted for a mixed-mode cation exchange (MCX) sorbent, which is effective for basic compounds like this compound.
-
Sample Pre-treatment: To 0.5 mL of urine, add the internal standard and 0.5 mL of 2% formic acid. Vortex to mix.[13]
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not let the cartridge go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing:
-
Wash with 1 mL of 2% formic acid in water.
-
Wash with 1 mL of methanol to remove less polar interferences.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol (or another suitable basic organic mixture).[13]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. gtfch.org [gtfch.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecularly imprinted polymer solid-phase extraction of synthetic cathinones from urine and whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. biotage.com [biotage.com]
- 16. What is matrix effect and how is it quantified? [sciex.com]
- 17. arborassays.com [arborassays.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Protein Precipitation Methods for Proteomics [biosyn.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Purity of Dibutylone Reference Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the purity of Dibutylone reference standards in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the purity of its reference standard important?
A1: this compound (bk-DMBDB) is a stimulant drug belonging to the amphetamine, phenethylamine, and cathinone families.[1][2] The purity of a reference standard is critical for accurate analytical and forensic applications, ensuring the reliability and reproducibility of experimental results. Impurities can lead to misidentification, inaccurate quantification, and flawed toxicological assessments.
Q2: What are the common impurities that might be found in a this compound reference standard?
A2: Impurities in a this compound reference standard can originate from the synthesis process or degradation. Butylone is a known metabolite of this compound and can also be present as an impurity from the synthesis process.[3][4][5] Other potential impurities may include unreacted starting materials, byproducts from side reactions, or degradation products formed during storage.
Q3: What are the recommended analytical techniques for assessing the purity of a this compound reference standard?
A3: The most common and reliable techniques for purity assessment of synthetic cathinones like this compound are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used method for analyzing synthetic cathinones.[6]
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV or mass spectrometry detectors for quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and purity determination.[7]
Q4: How should this compound reference standards be properly stored and handled?
A4: To maintain the integrity of this compound reference standards, proper storage and handling are crucial. It is recommended to store them in their original, tightly sealed containers, protected from light and moisture.[8][9] For long-term storage, refrigeration or freezing is often advised, but always follow the specific instructions provided by the manufacturer on the certificate of analysis.[9] Before use, allow the container to reach room temperature to prevent condensation.[9] Use clean, dedicated spatulas and glassware to avoid cross-contamination.[9]
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Issue: Peak Tailing
-
Possible Causes & Solutions:
| Cause | Solution |
| Active sites in the GC system (injector liner, column) | Trim the analytical column from the injector end, replace the injector liner and septum, or use a guard column.[10] |
| Polar nature of this compound | Derivatize the sample to reduce polarity and improve peak shape.[10] |
| Column overload | Dilute the sample or increase the split ratio.[10] |
| Inappropriate GC column | Use a low-bleed, inert column, such as an HP-5MS or equivalent.[10] |
Issue: Poor Resolution of Isomers
-
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal GC oven temperature program | Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting isomers. |
| Inadequate column length or stationary phase | Use a longer column or a column with a different stationary phase that offers better selectivity for cathinone isomers. |
| Similar mass spectra of isomers | Derivatization can sometimes help to produce more distinct mass spectra for different isomers.[11] |
High-Performance Liquid Chromatography (HPLC) Analysis
Issue: Retention Time Shifts
-
Possible Causes & Solutions:
| Cause | Solution |
| Changes in mobile phase composition | Ensure accurate and consistent mobile phase preparation. Use a properly calibrated pH meter for buffered mobile phases.[12] |
| Fluctuations in column temperature | Use a column oven to maintain a constant temperature.[6] |
| Column degradation or contamination | Replace the column or use a guard column to protect the analytical column.[6] |
| System leaks | Check for any leaks in the HPLC system, as even small leaks can affect flow rate and retention times.[13] |
Issue: Peak Broadening
-
Possible Causes & Solutions:
| Cause | Solution |
| Column void or partially blocked frit | Reverse the column and flush with a strong solvent. If the problem persists, replace the column.[14][15] |
| Sample solvent stronger than the mobile phase | Dissolve the sample in the mobile phase or a weaker solvent.[12] |
| Column overload | Reduce the injection volume or sample concentration.[14] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Issue: Difficulty in Identifying and Quantifying Impurities
-
Possible Causes & Solutions:
| Cause | Solution |
| Overlapping signals | Use two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC to better resolve and assign signals. |
| Low concentration of impurities | Increase the number of scans to improve the signal-to-noise ratio for impurity peaks. |
| Lack of a reference standard for the impurity | Quantitative NMR (qNMR) can be used to determine the concentration of an impurity without a dedicated reference standard by using a certified internal standard.[16][17] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol provides a general procedure for the analysis of this compound using GC-MS.
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 10 µg/mL) in methanol.
-
-
GC-MS Parameters:
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 m/z |
Protocol 2: HPLC-UV Analysis of this compound
This protocol outlines a general procedure for the quantitative analysis of this compound using HPLC with UV detection.
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL in the mobile phase.
-
-
HPLC Parameters:
| Parameter | Value |
| HPLC Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (e.g., 30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 230 nm |
Visualizations
Caption: Experimental workflow for this compound reference standard purity assessment.
Caption: A logical approach to troubleshooting analytical issues.
References
- 1. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (bk-DMBDB): Intoxications, Quantitative Confirmations and Metabolism in Authentic Biological Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound (bk-DMBDB): Intoxications, Quantitative Confirmations and Metabolism in Authentic Biological Specimens | Office of Justice Programs [ojp.gov]
- 6. researchgate.net [researchgate.net]
- 7. unodc.org [unodc.org]
- 8. Use & Storage of Reference Standards | USP [usp.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Quantification of Cathinone Analogues without Reference Standard Using 1H Quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reinforcing Efficacy of Dibutylone and Other Synthetic Cathinones
This guide provides a detailed comparison of the reinforcing efficacy of dibutylone against other synthetic cathinones, intended for researchers, scientists, and drug development professionals. The information is based on preclinical studies and aims to objectively present the abuse liability of these novel psychoactive substances through experimental data.
Synthetic cathinones, often referred to as "bath salts," are a class of novel psychoactive substances with psychostimulant effects similar to amphetamine and cocaine.[1][2] Their mechanism of action primarily involves the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), leading to increased extracellular concentrations of these neurotransmitters.[3][4] The reinforcing efficacy, a measure of a drug's ability to support self-administration and maintain drug-seeking behavior, is a critical factor in determining its abuse potential.
Comparative Reinforcing Efficacy: Quantitative Data
The relative reinforcing effects of various synthetic cathinones have been quantified using preclinical models, primarily intravenous self-administration in rodents. A behavioral economics approach further refines this by assessing how much "work" an animal is willing to perform to receive a drug dose. The essential value (EV), derived from demand elasticity, provides a robust measure of reinforcing efficacy.
A key study directly compared this compound with ethylone, N-ethylpentylone, and methamphetamine (METH).[5] The results indicated that while all three synthetic cathinones functioned as reinforcers, there were clear differences in their efficacy.[5][6] Based on the essential value, the rank order of efficacy as reinforcers was determined to be METH ≈ this compound > N-ethylpentylone ≈ ethylone.[5][6][7][8] This suggests that this compound has a reinforcing efficacy comparable to methamphetamine and significantly greater than N-ethylpentylone and ethylone.[5][6]
Other studies have placed the reinforcing efficacy of different cathinones in context. For instance, pentylone has been shown to be a more efficacious reinforcer than butylone and methylone, which may be attributed to its more potent effects on the dopamine system.[9] Mephedrone has demonstrated a greater reinforcing efficacy than methylone.[6]
Table 1: Comparative Reinforcing Efficacy of this compound and Other Cathinones
| Compound | Animal Model | Experimental Paradigm | Key Finding (Essential Value - EV) | Reinforcing Efficacy Rank |
| This compound | Sprague-Dawley Rats | Self-Administration / Behavioral Economics | EV = 7.81 | High (Comparable to METH)[5][6] |
| Methamphetamine (METH) | Sprague-Dawley Rats | Self-Administration / Behavioral Economics | EV = 7.93 | High (Benchmark)[5][6] |
| N-ethylpentylone | Sprague-Dawley Rats | Self-Administration / Behavioral Economics | EV = 5.21 | Moderate[5][6] |
| Ethylone | Sprague-Dawley Rats | Self-Administration / Behavioral Economics | EV = 4.19 | Moderate[5][6] |
| Pentylone | Rats | Self-Administration | More efficacious than methylone/butylone | High[9] |
| Mephedrone | Rats | Self-Administration | Greater reinforcing efficacy than methylone | High[6] |
| Methylone | Rhesus Monkeys | Self-Administration / Behavioral Economics | Lower reinforcing efficacy than cocaine | Moderate[7] |
Experimental Protocols
The assessment of reinforcing efficacy relies on standardized and validated preclinical behavioral models. The two most common paradigms are Intravenous Self-Administration (IVSA) and Conditioned Place Preference (CPP).
This protocol is designed to measure the reinforcing strength of a substance by allowing animals to self-administer the drug and then systematically increasing the "cost" (effort required) to obtain it.
-
Subjects: Male Sprague-Dawley rats are typically used.[5] They are surgically implanted with intravenous catheters for drug delivery.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump connected to the indwelling catheter.
-
Training Phase (Fixed-Ratio Schedule):
-
Rats are first trained to self-administer a standard drug of abuse, often methamphetamine (METH) at a dose like 0.05 mg/kg/infusion, under a simple schedule of reinforcement, such as a fixed-ratio 1 (FR1).[5]
-
An FR1 schedule means that one press on the active lever results in a single drug infusion.
-
Inactive lever presses are recorded but have no programmed consequences.
-
Training sessions typically last for 2 hours daily. Stable responding is established when the variation in the number of infusions is less than 20% over three consecutive days.
-
-
Dose-Response Determination (Substitution):
-
Behavioral Economics Phase (Progressive-Ratio Schedule):
-
Following the dose-response determination, the reinforcing effectiveness is quantified.[5]
-
The response requirement (lever presses) to earn a single infusion is systematically increased within a session. For example, the ratio might increase from 1, 2, 4, 6, 9, 12, etc., following a predetermined progression.
-
The session ends when the animal ceases to respond for a set period (e.g., 1 hour), having failed to earn another infusion. The last completed ratio is termed the "breakpoint." A higher breakpoint indicates a stronger reinforcing effect.
-
Demand curves are then generated by plotting drug consumption against the "price" (FR value). The elasticity of this curve provides the Essential Value (EV), a measure of reinforcing efficacy that is less sensitive to performance-altering effects of the drugs.[6]
-
The CPP paradigm assesses the rewarding properties of a drug by measuring an animal's preference for an environment that has been previously associated with the drug's effects.[10][11]
-
Apparatus: A multi-compartment chamber, typically with two or three distinct compartments differing in visual and tactile cues (e.g., wall color, floor texture).[10]
-
Procedure:
-
Habituation/Pre-Test: The animal is allowed to freely explore all compartments of the apparatus to determine any initial preference for one of the conditioning compartments.[11]
-
Conditioning Phase: This phase consists of several sessions over multiple days. On "drug" days, the animal receives an injection of the test substance and is confined to one specific compartment. On "vehicle" days, it receives a saline injection and is confined to the other, distinct compartment.[10] The pairing of the drug with the initially non-preferred compartment is a common strategy to avoid ceiling effects (a biased design).[10]
-
Post-Conditioning Test: After the conditioning phase, the animal is placed back into the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is recorded.[10]
-
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test, compared to the pre-test, indicates that the drug has rewarding properties (a conditioned place preference).[10] The magnitude of this preference can be compared across different drugs and doses to assess their relative rewarding value.
Visualizations: Workflows and Mechanisms
To better illustrate the experimental processes and underlying neurobiology, the following diagrams are provided.
Caption: Workflow for Intravenous Self-Administration and Behavioral Economics Analysis.
Caption: Mechanism of Reinforcing Effects via Dopamine Transporter (DAT) Blockade.
References
- 1. Behavioral pharmacology of designer cathinones: a review of the preclinical literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral pharmacology of designer cathinones: a review of the preclinical literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Relative reinforcing effects of this compound, ethylone, and N-ethylpentylone: self-administration and behavioral economics analysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The synthetic cathinones, butylone and pentylone, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
Dibutylone vs. Methylone: A Comparative Analysis of Monoamine Transporter Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the monoamine transporter inhibition profiles of two synthetic cathinones, dibutylone and methylone. The information presented herein is compiled from preclinical research and is intended for an audience engaged in scientific research and drug development.
Executive Summary
This compound and methylone are both psychoactive substances that exert their effects primarily by inhibiting the reuptake of key neurotransmitters in the brain: dopamine (DA), norepinephrine (NE), and serotonin (5-HT). They achieve this by targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), respectively.[1][2] While both compounds act on these transporters, their potency and selectivity differ, leading to distinct pharmacological profiles. This guide summarizes the available in vitro data on their transporter inhibition, details the experimental methods used to obtain this data, and provides a visual representation of the underlying molecular interactions.
Quantitative Comparison of Transporter Inhibition
The inhibitory activity of this compound and methylone on monoamine transporters is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency of the compound in inhibiting the transporter. The data presented in the following table is collated from various in vitro studies. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as the cell lines used and specific assay protocols.[3][4]
| Compound | Dopamine Transporter (DAT) IC50 (µM) | Norepinephrine Transporter (NET) IC50 (µM) | Serotonin Transporter (SERT) IC50 (µM) |
| This compound | 0.69 | 0.16 | 2.86 |
| Methylone | 0.5 - 1.3 | 0.2 - 0.5 | 0.7 - 6.49 |
Note: The IC50 values for methylone are presented as a range to reflect the variability reported across different studies.[5][6]
From the data, both this compound and methylone are potent inhibitors of all three monoamine transporters.[6] Both compounds exhibit the highest potency for NET, followed by DAT, and then SERT.[7][8] Methylone appears to be a more potent inhibitor of the serotonin transporter than this compound.[5][9]
Mechanism of Action: Impact on Synaptic Transmission
The inhibition of monoamine transporters by this compound and methylone leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft. This enhanced neurotransmitter signaling is believed to be the primary mechanism underlying their psychostimulant effects.[10] The following diagram illustrates this process.
References
- 1. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative neuropharmacology of three psychostimulant cathinone derivatives: butylone, mephedrone and methylone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted methcathinones differ in transporter and receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylone and monoamine transporters: correlation with toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methylone and Monoamine Transporters: Correlation with Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative neuropharmacology of three psychostimulant cathinone derivatives: butylone, mephedrone and methylone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological effects of methylone and MDMA in humans - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of Dibutylone in Amphetamine Immunoassays: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the cross-reactivity of Dibutylone, a synthetic cathinone, in commonly used immunoassays for the detection of amphetamines. The information presented is intended for researchers, scientists, and drug development professionals to facilitate a better understanding of the potential for false-positive or undetected results in drug screening.
This compound, a novel psychoactive substance (NPS), shares structural similarities with amphetamines, raising concerns about its potential to cross-react with immunoassays designed to detect this class of drugs. However, experimental data suggests that the cross-reactivity of this compound in standard amphetamine immunoassays is generally low to negligible. This lack of significant cross-reactivity can lead to the failure of these screening tests to detect this compound use.
Comparative Analysis of Immunoassay Performance
Data on the cross-reactivity of this compound in various amphetamine immunoassays is limited. The following table summarizes the available data and general findings for this compound and structurally similar synthetic cathinones. It is important to note that cross-reactivity can be influenced by the specific assay, the concentration of the substance, and the presence of metabolites.
| Immunoassay Platform | Target Analyte(s) | This compound Cross-Reactivity | Supporting Data and Observations |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Amphetamine | Low to Negligible | Studies on various ELISA reagents have shown that most synthetic cathinone derivatives exhibit less than 4% cross-reactivity in assays targeting amphetamine or methamphetamine.[1] One study utilizing a Neogen amphetamine ELISA kit found no cross-reactivity with prevalent NPS stimulants such as eutylone, which is structurally similar to this compound.[2] |
| Enzyme Multiplied Immunoassay Technique (EMIT®) | Amphetamines | Likely Low to Negligible | While specific data for this compound is scarce, studies on other synthetic cathinones with EMIT® assays have shown variable but often low cross-reactivity. For instance, some synthetic cathinones have resulted in false-positive amphetamine results in EMIT® assays, but typically at high concentrations.[3] The EMIT® II Plus Amphetamines assay is described as highly specific with minimal cross-reactivity to common over-the-counter cold medicines.[4] |
| Cloned Enzyme Donor Immunoassay (CEDIA®) | Amphetamine / Ecstasy | Likely Low | The CEDIA Amphetamine/Ecstasy assay is known to cross-react with several amphetamine-related compounds.[5][6] However, β-keto amphetamines, the class to which this compound belongs, are reported to be unevenly detected by this assay.[7] |
Note: The performance of these immunoassays can vary between manufacturers and even between different lots of the same assay. Confirmatory testing using a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), is essential for definitive identification.
Experimental Protocols
Below is a detailed methodology for a key experiment to determine the cross-reactivity of a compound like this compound in a competitive ELISA for amphetamine detection.
Protocol: Determination of this compound Cross-Reactivity by Competitive ELISA
1. Objective: To quantify the percentage of cross-reactivity of this compound in a commercial amphetamine-specific ELISA.
2. Materials:
- Amphetamine ELISA kit (including microplate pre-coated with anti-amphetamine antibodies, amphetamine-enzyme conjugate, substrate, and stop solution)
- This compound standard of known purity
- d-Amphetamine standard (for calibration curve)
- Drug-free human urine (as a negative control and for spiking)
- Phosphate-buffered saline (PBS)
- Microplate reader
- Precision pipettes and tips
3. Procedure:
4. Data Analysis and Calculation of Cross-Reactivity:
Visualizing the Experimental Workflow and Cross-Reactivity Principle
The following diagrams illustrate the experimental workflow for assessing immunoassay cross-reactivity and the underlying principle of competitive binding.
Caption: Experimental workflow for determining immunoassay cross-reactivity.
References
- 1. Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood [cfsre.org]
- 3. Underreporting of synthetic cathinone poisoning with clinical immunoassays: An experimental and observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. siemens-healthineers.com [siemens-healthineers.com]
- 5. Multiplex assay of amphetamine, methamphetamine, and ecstasy drug using CEDIA technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the In Vivo Locomotor Stimulant Effects of Dibutylone and Pentylone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo locomotor stimulant effects of two synthetic cathinones, Dibutylone and Pentylone. The information presented is collated from preclinical research and is intended to inform researchers, scientists, and drug development professionals on the psychostimulant properties of these compounds. The guide includes a summary of quantitative data, detailed experimental methodologies, and diagrams of the proposed signaling pathways and experimental workflows.
Quantitative Comparison of Locomotor Effects
The following table summarizes the quantitative data on the locomotor stimulant effects of this compound and Pentylone as observed in rodent models. These findings highlight the dose-dependent nature of their activity and provide a basis for comparing their potency and efficacy.
| Parameter | This compound | Pentylone | Reference Compound(s) | Animal Model |
| Effect on Locomotion | Dose-dependent increase | Dose-dependent increase | Methamphetamine, Cocaine, MDMA | Swiss-Webster Mice, Sprague-Dawley Rats, Wistar Rats |
| Effective Dose Range | 5-25 mg/kg (i.p.) | 0.5-10.0 mg/kg (i.p.), 1-3 mg/kg (i.v.) | - | Swiss-Webster Mice, Wistar Rats, Sprague-Dawley Rats |
| Peak Effect | ~5620 counts (at 25 mg/kg) | Stronger motor stimulation than butylone | - | Swiss-Webster Mice, Rats |
| ED₅₀ | 11.18 mg/kg | Not explicitly stated, but noted to be a stronger stimulant than this compound. | Methamphetamine: ~0.41 mg/kg, Cocaine: ~5.03 mg/kg | Swiss-Webster Mice |
| Onset of Action | Within 10 minutes | Rapid onset | Within 10-20 minutes for similar compounds | Swiss-Webster Mice |
| Duration of Action | 2-3 hours | Not explicitly stated, but peak effects of similar compounds last 2-3 hours. | Methamphetamine: 2-3 hours, Cocaine: 2-3 hours | Swiss-Webster Mice |
| Relative Potency | Less potent than Methamphetamine, Cocaine, MDMA, N-ethylpentylone, and clephedrone. | More potent than this compound. Weaker effects on 5-HT but stronger effects on motor stimulation compared to butylone. | Methamphetamine > N-ethylpentylone > clephedrone > dimethylone > MDMA > cocaine > this compound | Swiss-Webster Mice, Rats |
Experimental Protocols
The data presented in this guide are derived from studies employing standardized behavioral pharmacology assays. The following is a detailed description of the typical experimental methodologies used to assess the in vivo locomotor stimulant effects of this compound and Pentylone.
Animals
Studies have utilized various rodent models, including male Swiss-Webster mice, and male and female Sprague-Dawley and Wistar rats.[1][2] Animals are typically housed in controlled environments with regulated light-dark cycles and ad libitum access to food and water, except during experimental periods.
Drug Administration
This compound and Pentylone are commonly administered via intraperitoneal (i.p.) or intravenous (i.v.) injections.[1][3] Doses are typically calculated based on the weight of the animal and administered in a saline vehicle. A range of doses is usually tested to establish a dose-response curve.
Locomotor Activity Assessment
The primary method for evaluating stimulant effects is the open-field assay.[4] This involves placing an animal in a novel, enclosed arena equipped with a grid of infrared photobeams.[4] The automated system records the number of beam breaks over a specified period, which serves as a quantitative measure of horizontal locomotor activity.[4] Activity is often measured in short intervals (e.g., 10 minutes) over a longer total duration (e.g., 8 hours) to determine the onset, peak, and duration of the drug's effects.[4]
Visualizing Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the typical experimental workflow for assessing locomotor activity and the proposed signaling pathways for this compound and Pentylone.
Caption: Experimental workflow for assessing in vivo locomotor activity.
Caption: Proposed signaling pathways for this compound and Pentylone.
Mechanism of Action
The locomotor stimulant effects of this compound and Pentylone are primarily attributed to their interaction with monoamine transporters in the brain.[3][5] Both compounds act as uptake inhibitors at the dopamine transporter (DAT) and the norepinephrine transporter (NET).[5] Additionally, they function as substrates at the serotonin transporter (SERT), meaning they can induce the release of serotonin.[3][6]
References
- 1. Locomotor and Reinforcing Effects of Pentedrone, Pentylone and Methylone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Locomotor and reinforcing effects of pentedrone, pentylone and methylone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthetic cathinones, butylone and pentylone, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The synthetic cathinones, butylone and pentylone, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
For Immediate Release
[City, State] – [Date] – As the landscape of new psychoactive substances (NPS) continues to evolve, a deep understanding of the structure-activity relationships (SAR) of synthetic cathinones is paramount for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the pharmacological profiles of dibutylone and related cathinone derivatives, offering insights into their mechanisms of action and potential physiological effects. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document serves as a critical resource for the scientific community.
Synthetic cathinones, often colloquially known as "bath salts," are structurally related to the naturally occurring stimulant cathinone found in the khat plant.[1] Minor modifications to the cathinone chemical scaffold can dramatically alter a compound's potency, its selectivity for different monoamine transporters—dopamine (DAT), serotonin (SERT), and norepinephrine (NET)—and whether it acts as a transporter substrate (a releaser) or an inhibitor (a reuptake blocker).[2][3] These differences in pharmacological action are crucial in determining the overall stimulant, entactogenic, or toxic effects of a given derivative.
Unraveling the Structure-Activity Relationship
The pharmacological profile of a synthetic cathinone is largely dictated by three key structural features: the aromatic ring, the alpha-carbon of the ethylamine side chain, and the terminal amino group.
-
Aromatic Ring Substitutions: The presence and position of substituents on the phenyl ring significantly influence a compound's interaction with monoamine transporters. For instance, the addition of a 3,4-methylenedioxy group, as seen in methylone and butylone, tends to increase affinity for the serotonin transporter, often imparting more MDMA-like, entactogenic effects.[4][5]
-
Alpha-Carbon Alkylation: The length of the alkyl chain at the alpha-carbon position plays a critical role in determining whether a compound acts as a transporter substrate or inhibitor. Longer alkyl chains, as seen in pyrovalerone derivatives like MDPV, generally favor a reuptake inhibition mechanism, leading to potent stimulant effects.[6]
-
N-Alkylation: Modification of the amino group also modulates potency and selectivity. N-alkylation can maintain or enhance stimulant activity.[3]
Quantitative Comparison of Monoamine Transporter Inhibition
The following table summarizes the in vitro inhibitory activity of this compound and a selection of related cathinone derivatives at human dopamine, serotonin, and norepinephrine transporters. The data, presented as IC50 values (the concentration of a drug that inhibits 50% of a specific biological or biochemical function), are compiled from various preclinical studies.
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | Primary Mechanism | Reference |
| This compound | 120 | >10,000 | 1,200 | Reuptake Inhibitor | [7] |
| Butylone | 740 | 1900 | 930 | Releaser/Inhibitor | [4] |
| Methylone | 31.7 | 81.4 | 108 | Releaser/Inhibitor | [4] |
| Mephedrone | 162 | 266 | 43.1 | Releaser | [4] |
| MDPV | 2.13 | >10,000 | 9.86 | Reuptake Inhibitor | [6] |
| Cocaine | 198.8 | 395.9 | 289.8 | Reuptake Inhibitor | [6] |
| MDMA | 340 | 100 | 70 | Releaser | [5] |
Table 1: Comparative in vitro inhibitory potencies of selected cathinone derivatives and reference compounds at human monoamine transporters.
Experimental Protocols
The data presented in this guide are derived from established in vitro and in vivo experimental paradigms. Understanding these methodologies is crucial for the accurate interpretation of the results.
In Vitro Monoamine Transporter Uptake Inhibition Assay
Objective: To determine the potency of a test compound to inhibit the reuptake of neurotransmitters by their respective transporters.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured in appropriate media.[8]
-
Assay Preparation: Cells are harvested and resuspended in a physiological buffer.
-
Compound Incubation: The cell suspension is pre-incubated with varying concentrations of the test compound (e.g., this compound).
-
Radiolabeled Neurotransmitter Addition: A radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) is added to initiate the uptake reaction.
-
Incubation and Termination: The mixture is incubated for a defined period at a specific temperature (e.g., room temperature or 37°C). The uptake is terminated by rapid filtration through glass fiber filters to separate the cells from the assay buffer.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of neurotransmitter taken up by the cells, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is determined by non-linear regression analysis of the concentration-response curves.
In Vivo Locomotor Activity Assay
Objective: To assess the stimulant or depressant effects of a test compound on spontaneous motor activity in rodents.
Methodology:
-
Animals: Male Swiss-Webster mice or Sprague-Dawley rats are commonly used. Animals are housed under a standard 12-hour light/dark cycle with ad libitum access to food and water.[7][9]
-
Apparatus: Locomotor activity is measured in automated activity monitoring chambers equipped with infrared photobeams.
-
Habituation: Prior to drug administration, animals are habituated to the testing chambers for a set period (e.g., 60 minutes) to allow their exploratory behavior to decline to a stable baseline.
-
Drug Administration: Animals are administered the test compound (e.g., this compound) or vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Data Collection: Locomotor activity, typically measured as the number of photobeam breaks, is recorded continuously for a specified duration (e.g., 2-4 hours) following injection.
-
Data Analysis: The total locomotor activity counts are analyzed using statistical methods such as analysis of variance (ANOVA) followed by post-hoc tests to determine significant differences between drug-treated and vehicle-treated groups.
Visualizing the Science
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of synthetic cathinones.
Caption: Structure-Activity Relationship of Synthetic Cathinones.
Caption: Typical Experimental Workflow for SAR Studies.
Caption: Mechanism of Action at the Dopamine Synapse.
Conclusion
The structure-activity relationship of this compound and its analogs reveals a complex interplay between chemical structure and pharmacological function. This compound itself acts primarily as a catecholamine-selective reuptake inhibitor, with a notable lack of activity at the serotonin transporter. This profile distinguishes it from more balanced releasers like methylone and potent, broad-spectrum releasers like mephedrone. The continued emergence of novel cathinone derivatives underscores the critical need for ongoing research to characterize their pharmacological and toxicological profiles. The data and methodologies presented in this guide provide a framework for these essential investigations, ultimately contributing to a more informed understanding of this significant class of psychoactive substances.
References
- 1. Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative neuropharmacology of three psychostimulant cathinone derivatives: butylone, mephedrone and methylone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Locomotor Stimulant and Discriminative Stimulus Effects of “Bath Salt” Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Verifying Lab-Generated Dibutylone Metabolites in Real-World Cases: A Comparative Guide
A critical step in understanding the effects and detection of novel psychoactive substances (NPS) is the ability to confirm that metabolites identified in laboratory settings accurately reflect those found in the human body. This guide provides a comprehensive comparison of in vitro generated metabolites of the synthetic cathinone Dibutylone with those detected in authentic human biological samples, supported by experimental data and detailed methodologies.
This guide is intended for researchers, scientists, and drug development professionals working in toxicology, pharmacology, and forensic science. The data presented herein is crucial for identifying reliable biomarkers of this compound consumption and for developing robust analytical methods for its detection.
Quantitative Comparison of this compound and its Metabolites: In Vitro vs. In Vivo
The following tables summarize the key findings from studies that first identified this compound metabolites in in vitro experiments using human liver microsomes (HLM) and subsequently verified their presence in authentic human specimens.
Table 1: this compound Concentrations in Authentic Postmortem Blood Specimens [1][2]
| Specimen Type | Concentration Range (ng/mL) |
| Postmortem Blood | 10 - 1,400 |
Table 2: Comparison of this compound Metabolites Identified In Vitro and Verified In Vivo [1]
| Metabolite ID | Metabolic Reaction | Detected In Vitro (HLM) | Verified In Vivo (Authentic Human Specimens) | Prominence In Vivo |
| M1 | Hydrogenation of β-ketone | Yes | Yes | Most Prominent |
| M2 | N-demethylation | Yes | Yes | Detected |
| M3 | N-desmethyl-butylone | Yes | Yes | Detected |
| M4 | Butylone (via N-demethylation) | Yes | Yes | Detected |
| M5 | Dihydro-dibutylone | Yes | Yes | Detected |
Note: While Butylone (M4) was confirmed as a metabolite, its utility as a specific biomarker is limited due to potential co-ingestion or its presence as a synthesis impurity.[1][2] The hydrogenation of the beta-ketone to produce the M1 metabolite has been identified as a unique and prominent biomarker for this compound ingestion.[1][2]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. The following sections outline the key experimental protocols used in the in vitro generation and in vivo verification of this compound metabolites.
In Vitro Metabolism with Human Liver Microsomes (HLM)
This protocol describes the generation of this compound metabolites in a controlled laboratory setting.
1. Incubation:
-
Substrate: this compound hydrochloride
-
Enzyme Source: Pooled human liver microsomes (HLM)
-
Cofactor: NADPH generating system
-
Procedure: this compound is incubated with HLM in the presence of the NADPH generating system to initiate metabolic reactions.
-
Termination: The reaction is stopped at specific time points by the addition of a quenching solvent (e.g., acetonitrile).
2. Sample Preparation:
-
The terminated reaction mixture is centrifuged to pellet the microsomal proteins.
-
The supernatant, containing the metabolites, is collected for analysis.
3. Analytical Method:
-
Technique: Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., SCIEX TripleTOF® 5600+) is used for the identification of metabolites.
-
Data Processing: Specialized software (e.g., MetabolitePilot™) is used to analyze the acquired data and identify potential metabolites based on accurate mass measurements and fragmentation patterns.[1]
In Vivo Verification in Authentic Human Specimens
This protocol outlines the analysis of biological samples from confirmed this compound users to verify the presence of the in vitro generated metabolites.
1. Specimen Collection:
-
A variety of authentic biological specimens are collected, including blood, urine, vitreous humor, oral fluid, and liver tissue.[1]
2. Sample Preparation:
-
Liquid-Liquid Extraction: A common method for extracting this compound and its metabolites from the biological matrix. This typically involves:
-
Addition of a buffer to the sample.
-
Extraction with an organic solvent (e.g., a mixture of n-butyl chloride and ethyl acetate).
-
Evaporation of the organic layer and reconstitution of the residue in a suitable solvent for analysis.
-
3. Analytical Method:
-
Screening and Confirmation:
-
LC-QTOF-MS: Used for initial screening and identification of metabolites in the authentic specimens.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Employed for the sensitive and specific quantification of this compound and its confirmed metabolites.
-
-
Comparison: The retention times and mass spectral data of the metabolites detected in the authentic specimens are compared with those of the metabolites generated in the in vitro HLM experiments to confirm their identity.
Comparative Metabolic Pathways: this compound vs. Eutylone
To provide a broader context, it is useful to compare the metabolic pathways of this compound with other structurally similar synthetic cathinones, such as Eutylone.
This compound Metabolism: The primary metabolic pathways for this compound include:
-
β-Ketone Reduction: The most prominent pathway, leading to the formation of a unique and reliable biomarker.[1]
-
N-dealkylation: Removal of one or both methyl groups from the nitrogen atom.
-
Demethylenation: Opening of the methylenedioxy ring.
Eutylone Metabolism: Eutylone undergoes similar metabolic transformations, including:
-
N-dealkylation
-
β-Ketone reduction
-
Demethylenation
-
Aliphatic hydroxylation
-
Sequential demethylenation and O-methylation
Understanding these similarities and differences is crucial for developing analytical methods that can distinguish between the use of various synthetic cathinones.
Visualizing the Workflow and Metabolic Pathways
To further clarify the processes described, the following diagrams illustrate the experimental workflow and the metabolic pathway of this compound.
Caption: Workflow from in vitro metabolite generation to in vivo verification.
Caption: Key metabolic transformations of this compound in the human body.
References
- 1. This compound (bk-DMBDB): Intoxications, Quantitative Confirmations and Metabolism in Authentic Biological Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (bk-DMBDB): Intoxications, Quantitative Confirmations and Metabolism in Authentic Biological Specimens | Office of Justice Programs [ojp.gov]
Comparative Potency of Dibutylone and Methamphetamine in Self-Administration Models: A Research Guide
This guide provides a comparative analysis of the reinforcing potency of dibutylone and methamphetamine based on preclinical self-administration models. The information is intended for researchers, scientists, and drug development professionals, offering a concise summary of experimental data, detailed methodologies, and visual representations of experimental workflows and neurochemical pathways.
Data Presentation: Reinforcing Effects
The relative reinforcing potency and efficacy of this compound and methamphetamine have been directly compared in rodent self-administration studies. The following tables summarize key quantitative data from a study by Lai et al. (2022), which utilized both a fixed-ratio (FR) schedule and a behavioral economics approach to assess the abuse potential of these substances.
Table 1: Reinforcing Potency in a Fixed-Ratio 1 (FR1) Self-Administration Paradigm [1]
| Compound | Peak Response (Infusions/Session) | Dose at Peak Response (mg/kg/infusion) |
| Methamphetamine | ~18 | 0.05 |
| This compound | ~12 | 0.2 |
Caption: Data from Lai et al. (2022) demonstrating the dose-response relationship for intravenous self-administration of methamphetamine and this compound in rats under an FR1 schedule of reinforcement. Methamphetamine exhibited a higher peak response at a lower dose, indicating greater reinforcing potency.
Table 2: Reinforcing Efficacy Determined by Behavioral Economics Analysis [1]
| Compound | Essential Value (EV) |
| Methamphetamine | 7.93 |
| This compound | 7.81 |
Caption: Essential values (EV) derived from behavioral economic analysis, as reported by Lai et al. (2022). The similar EV for methamphetamine and this compound suggests comparable reinforcing efficacy under these experimental conditions, indicating a similar motivation to self-administer the drugs despite increasing "cost".
Experimental Protocols
The following section details a typical experimental protocol for intravenous drug self-administration in rats, a standard model for assessing the reinforcing properties of psychoactive substances.
Animal Subjects and Surgical Preparation: Male Sprague-Dawley rats are commonly used.[1] Prior to the experiment, rats are anesthetized and surgically implanted with an intravenous catheter into the jugular vein. The catheter is externalized between the scapulae, allowing for drug infusions during the self-administration sessions. Animals are allowed a recovery period of approximately one week before the start of the experiments.
Apparatus: Self-administration experiments are conducted in standard operant conditioning chambers. Each chamber is equipped with two levers (an "active" and an "inactive" lever), a stimulus light above the active lever, and a syringe pump for drug infusion. The chamber is housed within a sound-attenuating cubicle to minimize external disturbances.
Acquisition of Self-Administration: Rats are first trained to self-administer a standard reinforcing drug, often cocaine or methamphetamine, on a fixed-ratio 1 (FR1) schedule.[1] This means that each press on the active lever results in a single intravenous infusion of the drug, accompanied by a brief presentation of a stimulus cue (e.g., the stimulus light). Sessions are typically conducted daily and last for a predetermined duration (e.g., 2 hours). Responding on the inactive lever is recorded but has no programmed consequences. Training continues until stable responding is achieved, typically defined as a consistent pattern of lever pressing with minimal day-to-day variability.
Dose-Response Determination: Once stable self-administration is established, a dose-response curve is generated for the test compounds (this compound and methamphetamine).[1] Different doses of the drug are made available on separate days in a counterbalanced order. The number of infusions earned at each dose is recorded. This allows for the determination of the dose that maintains the maximal response rate, providing a measure of the drug's reinforcing potency. Typically, an inverted U-shaped dose-response curve is observed.[1][2]
Behavioral Economics Analysis: To assess the reinforcing efficacy, a behavioral economics paradigm can be employed.[1] In this phase, the "cost" of the drug is systematically increased by requiring a greater number of lever presses for each infusion (i.e., increasing the fixed-ratio schedule). The relationship between drug consumption and the "price" (lever presses) is then analyzed to determine the essential value (EV), which reflects the motivation to obtain the drug.[1]
Mandatory Visualizations
Caption: Experimental workflow for comparing drug self-administration.
Caption: Simplified signaling pathway for this compound and methamphetamine.
Discussion
The available data from self-administration studies indicate that while both this compound and methamphetamine function as effective reinforcers, methamphetamine demonstrates a higher potency.[1] This is evidenced by the lower dose of methamphetamine required to maintain peak responding in rats.[1] However, the reinforcing efficacy, as measured by behavioral economics, appears to be comparable between the two compounds, suggesting a similar motivational drive to self-administer the drugs when the effort required to obtain them is increased.[1]
From a neurochemical perspective, the reinforcing effects of both substances are primarily mediated by their actions on monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT).[3][4][5] Both drugs increase extracellular levels of dopamine and serotonin in key brain regions associated with reward and reinforcement. Methamphetamine is a potent releaser of dopamine and also inhibits its reuptake, leading to a robust and sustained increase in synaptic dopamine levels.[5] this compound also interacts with both DAT and SERT.[3][4] The subtle differences in their interactions with these transporters likely underlie the observed differences in their reinforcing potency.
References
- 1. Relative reinforcing effects of this compound, ethylone, and N-ethylpentylone: self-administration and behavioral economics analysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intravenous methamphetamine self-administration in rats: effects of intravenous or intraperitoneal MDMA co-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthetic cathinones, butylone and pentylone, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative neuropharmacology of three psychostimulant cathinone derivatives: butylone, mephedrone and methylone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurobiology and Clinical Manifestations of Methamphetamine Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Dibutylone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of controlled substances like Dibutylone is a critical component of laboratory safety and regulatory compliance. this compound (also known as bk-DMBDB) is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[1][2][3] As such, its disposal is strictly regulated by the Drug Enforcement Administration (DEA).
This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting, ensuring the safety of personnel and the environment while adhering to federal regulations.
Core Principles of Controlled Substance Disposal
The primary mandate from the DEA for the disposal of controlled substances is that they must be rendered "non-retrievable."[4][5][6][7] This means the physical or chemical condition of the substance must be permanently and irreversibly altered, making it unusable for its original purpose.[4][5][7] Simply discarding this compound in the trash, flushing it down the drain, or mixing it with coffee grounds or kitty litter is not compliant with DEA regulations.[4][5]
Regulatory Framework
The disposal of controlled substances by DEA registrants is governed by Title 21 Code of Federal Regulations (CFR) Part 1317.[8] It is imperative that all disposal activities are conducted in accordance with federal, state, and local laws. Researchers must consult with their institution's Environmental Health and Safety (EHS) department to ensure compliance with all specific institutional policies and procedures.
| Regulatory Body | Key Requirements | Relevant Citations |
| DEA | Must be rendered "non-retrievable". Disposal must be documented on DEA Form 41. On-site destruction must be witnessed by two authorized employees. | 21 CFR Part 1317[8], DEA Form 41[4][8] |
| State Regulations | May have additional, more stringent requirements for hazardous waste disposal. | Varies by state |
| Local Ordinances | May have specific rules regarding chemical waste and sewer disposal. | Varies by municipality |
Step-by-Step Disposal Procedures for this compound
The following protocols outline the approved methods for the disposal of this compound from a registered laboratory.
Method 1: Reverse Distributor
The most straightforward and often preferred method for the disposal of outdated, unwanted, or expired controlled substances is to transfer them to a DEA-registered reverse distributor.[7][8][9]
Experimental Protocol:
-
Identify a DEA-Registered Reverse Distributor: Contact your institution's EHS department for a list of approved reverse distributors.
-
Documentation: For Schedule I and II substances like this compound, the transfer must be documented using DEA Form 222. For Schedules III-V, an invoice is typically sufficient.[9]
-
Packaging and Transfer: Follow the specific instructions provided by the reverse distributor for packaging and shipping the this compound. The reverse distributor will then be responsible for the proper destruction of the substance.
-
Record Keeping: Retain all records of the transfer for a minimum of two years.[9]
Method 2: On-Site Destruction
On-site destruction is another option, but it must be carried out in a manner that meets the DEA's "non-retrievable" standard.
1. Chemical Digestion:
This method involves using a commercially available chemical digestion system. These systems typically use activated carbon to adsorb and neutralize the active ingredients of the controlled substance.[4][6]
Experimental Protocol:
-
Acquire a Chemical Digestion Kit: Purchase a product specifically designed for the destruction of controlled substances (e.g., Rx Destroyer®, Secure a Drug®).[4][6]
-
Witnesses: The entire destruction process must be witnessed by two authorized employees of the DEA registrant.[6][8]
-
Procedure:
-
Carefully add the this compound to the chemical digestion container according to the manufacturer's instructions.
-
Add water to the container to activate the chemical digestion process.
-
Securely close the container and agitate it to ensure the substance is thoroughly mixed with the digestion medium.
-
-
Final Disposal: Once the substance is rendered non-retrievable, the container can typically be disposed of in the non-hazardous pharmaceutical waste stream, which will be sent for incineration.[5] Confirm the final disposal route with your EHS department.
-
Documentation: Complete DEA Form 41, "Registrants Inventory of Drugs Surrendered," to document the destruction.[4][8] The form must be signed by the two witnesses. Retain a copy of this form for at least two years.[4]
2. Incineration:
Incineration is considered by the DEA as a method that meets the "non-retrievable" standard.[5][7][10] However, this is typically performed by a licensed hazardous waste disposal company and not by the laboratory itself.
Experimental Protocol:
-
Contact EHS: Work with your institution's EHS department to arrange for the pickup and disposal of the this compound by a licensed hazardous waste incineration facility.
-
Packaging: Package the this compound waste according to EHS and Department of Transportation (DOT) regulations.
-
Documentation: Ensure all required manifests and disposal records are completed and retained.
Spills and Accidental Breakage
In the event of a spill or breakage of a container with this compound:
-
Assess the Situation: Prioritize the safety of laboratory personnel.
-
Containment: If safe to do so, contain the spill using appropriate spill kits.
-
Cleanup: Follow your laboratory's specific standard operating procedures (SOPs) for cleaning up chemical spills.
-
Documentation: If any of the substance is not recoverable, the circumstances of the spill and the quantity lost must be documented in the inventory records and signed by witnesses. Recoverable contaminated material must be disposed of as waste following the procedures outlined above.[11]
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. research.cfaes.ohio-state.edu [research.cfaes.ohio-state.edu]
- 5. usbioclean.com [usbioclean.com]
- 6. danielshealth.com [danielshealth.com]
- 7. practicegreenhealth.org [practicegreenhealth.org]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. unthsc.edu [unthsc.edu]
- 10. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 11. Controlled Substances - FAQ | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
Essential Safety and Handling Protocols for Dibutylone
For Researchers, Scientists, and Drug Development Professionals
Dibutylone (bk-DMBDB) is a stimulant drug of the cathinone class and is classified as a Schedule I controlled substance in the United States.[1] As a potent psychoactive research chemical, stringent safety measures are imperative to ensure the well-being of laboratory personnel and to maintain regulatory compliance. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.
I. Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is crucial to prevent accidental exposure through inhalation, dermal contact, or ingestion. The following PPE is recommended:
-
Respiratory Protection: A properly fitted respirator is the most critical piece of PPE when working with powdered this compound to protect against airborne particles.
-
Eye Protection: Chemical safety goggles should be worn at all times to shield the eyes from dust and potential splashes.
-
Hand Protection: Chemical-resistant gloves are mandatory. Given that some glove materials can be quickly penetrated by chemicals, it is advisable to double-glove.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn over long-sleeved shirts and full-length pants to protect the skin.
-
Footwear: Closed-toe shoes with non-slip soles are required to prevent slips and protect from spills.
II. Operational Plan for Handling this compound
Adherence to a strict operational plan minimizes the risk of exposure and cross-contamination.
A. Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a glove box to minimize inhalation risks.
-
Containment: For transfers of powder, flexible containment options like single-use transfer bags or continuous liners can provide a sealed path, protecting both the operator and the environment.[2]
B. Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by lining it with absorbent, disposable bench paper.
-
Weighing and Aliquoting: Conduct these procedures within a chemical fume hood. Use dedicated, clearly labeled spatulas and weighing containers.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Cleaning: After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
III. Chemical and Physical Properties
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Chemical Formula | C₁₃H₁₇NO₃ |
| Molar Mass | 235.28 g/mol [1][3] |
| CAS Number | 802286-83-5[1] |
| Appearance | Crystalline solid |
| Storage Temperature | -20°C[4][5] |
IV. Spill Response Plan
In the event of a this compound spill, a clear and immediate response is critical to contain the material and protect personnel.
Caption: Workflow for responding to a this compound spill.
V. Disposal Plan
As a Schedule I controlled substance, the disposal of this compound must be handled with strict adherence to federal and institutional regulations to prevent diversion.[6][7][8]
-
Prohibited Disposal Methods: Do not dispose of this compound by washing it down the sink or mixing it with general laboratory waste.[6][7][8] Methods such as wasting into animals or onto absorbent pads are also unacceptable for recoverable amounts.[6]
-
Reverse Distributor: The recommended method for the disposal of expired, unwanted, or contaminated this compound is through a DEA-registered reverse distributor.[6][9] Your institution's Environmental Health & Safety (EHS) department can facilitate this process.
-
Documentation: All disposals of controlled substances must be meticulously documented. For Schedule I and II substances, a DEA Form 222 is required for transfer to a reverse distributor.[6][9] These records must be maintained for a minimum of five years.[9]
-
Empty Containers: Non-recoverable residual amounts of this compound in empty containers may be discarded in a biohazard sharps container, provided the container's balance is zeroed out on the usage log.[6]
By implementing these safety and logistical protocols, research facilities can mitigate the risks associated with handling the potent research chemical this compound, ensuring a safe environment for all personnel and maintaining compliance with all applicable regulations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ilcdover.com [ilcdover.com]
- 3. 1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)-1-butanone | C13H17NO3 | CID 71308182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dibutylone_TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. research-compliance.umich.edu [research-compliance.umich.edu]
- 7. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Controlled Substance Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. k-state.edu [k-state.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
